2-Methyl-4-methoxypyridine-N-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGYHDYAMVNSLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CC(=C1)OC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443623 | |
| Record name | 2-METHYL-4-METHOXYPYRIDINE-N-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6890-60-4 | |
| Record name | Pyridine, 4-methoxy-2-methyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6890-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-METHYL-4-METHOXYPYRIDINE-N-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Methyl-4-methoxypyridine-N-oxide: Technical Guide
The following technical guide details the chemical identity, synthesis, and applications of 2-Methyl-4-methoxypyridine-N-oxide.
Chemical Identity & Core Properties
2-Methyl-4-methoxypyridine-N-oxide (also known as 4-methoxy-2-picoline 1-oxide) is a functionalized pyridine derivative used primarily as a regioselective intermediate in the synthesis of pharmaceutical agents.[1] Its N-oxide moiety activates the adjacent methyl group (C2 position) for functionalization via the Boekelheide rearrangement, a critical pathway for generating 2-hydroxymethylpyridines found in proton pump inhibitors (PPIs) and kinase inhibitors.
Key Data Table
| Property | Specification |
| CAS Number | 6890-60-4 |
| IUPAC Name | 4-Methoxy-2-methyl-1-oxidopyridin-1-ium |
| Molecular Formula | C |
| Molecular Weight | 139.15 g/mol |
| Appearance | Yellow oil or low-melting solid |
| Boiling Point | 89–95 °C (at 15 mmHg) [1] |
| Solubility | Soluble in Methanol, Chloroform, Dichloromethane |
| Stability | Hygroscopic; store under inert atmosphere at 2–8 °C |
Synthesis & Manufacturing Protocols
The industrial preparation of 2-Methyl-4-methoxypyridine-N-oxide typically follows two primary routes. The Nucleophilic Substitution Route is preferred for high-purity applications as it avoids the formation of N-oxidation isomers common in direct oxidation methods.
Route A: Nucleophilic Aromatic Substitution (Preferred)
This method utilizes 2-methyl-4-nitropyridine-N-oxide as the starting material.[2] The nitro group at the 4-position is highly electrophilic due to the electron-withdrawing nature of the N-oxide, allowing facile displacement by methoxide.
Experimental Protocol [2]
-
Reagents: 2-Methyl-4-nitropyridine-N-oxide (1.0 equiv), Sodium Methoxide (28% in MeOH, 1.5–2.0 equiv), Methanol (Solvent).
-
Reaction: Dissolve 2-methyl-4-nitropyridine-N-oxide in methanol. Add sodium methoxide solution dropwise at room temperature.
-
Conditions: Reflux the mixture for 1.5 to 2 hours. Monitor consumption of starting material by TLC or HPLC.
-
Work-up: Cool to room temperature. Neutralize with 2M HCl. Extract with Chloroform (
). Dry organic layer over anhydrous . -
Purification: Concentrate under reduced pressure to yield the product as a yellow oil.
-
Yield: Typically 85–95%.
Route B: Direct Oxidation
Direct oxidation of 2-methyl-4-methoxypyridine using m-chloroperoxybenzoic acid (mCPBA) or Hydrogen Peroxide (
-
Note: This route requires the precursor 2-methyl-4-methoxypyridine, which is often less available than the nitro-oxide precursor. It also carries a risk of over-oxidation or safety hazards associated with peracids.
Synthesis Pathway Diagram
Figure 1: Synthesis of 2-Methyl-4-methoxypyridine-N-oxide via nucleophilic substitution of the nitro group.[3][4][5]
Applications in Drug Development[8][9]
The primary utility of 2-Methyl-4-methoxypyridine-N-oxide lies in its ability to undergo the Boekelheide Rearrangement . This reaction transforms the 2-methyl group into a 2-hydroxymethyl group (via an acetoxy intermediate), a structural motif essential for linking pyridine rings to benzimidazoles in proton pump inhibitors (e.g., Rabeprazole analogs) and ATM kinase inhibitors.
Mechanism: Boekelheide Rearrangement
The N-oxide oxygen attacks the acetic anhydride to form an N-acetoxy cation. Deprotonation of the
Experimental Workflow for Functionalization [2]
-
Acetylation: Dissolve 2-Methyl-4-methoxypyridine-N-oxide in Acetic Anhydride (
). Heat at 100 °C for 2 hours. -
Isolation: Remove excess
under vacuum. The residue is (4-methoxypyridin-2-yl)methyl acetate .[2] -
Hydrolysis: Treat the acetate with NaOH/MeOH (Reflux, 3h) to generate (4-methoxypyridin-2-yl)methanol .
-
Chlorination (Optional): React with
to form the chloromethyl derivative, a reactive electrophile for drug coupling.
Reaction Pathway Diagram
Figure 2: Conversion of the N-oxide to the hydroxymethyl active pharmaceutical intermediate (API) precursor.
Analytical Characterization
To validate the identity of synthesized batches, the following spectral markers should be observed:
-
1H NMR (DMSO-d6):
- 2.3–2.4 ppm (s, 3H, CH3 at C2)
- 3.8–3.9 ppm (s, 3H, O-CH3 )
- 6.8–7.0 ppm (m, 2H, Ar-H at C3, C5)
- 8.1–8.3 ppm (d, 1H, Ar-H at C6, characteristic downfield shift due to N-oxide)
-
Mass Spectrometry (ESI):
-
Calculated
-
Observed
-
Safety & Handling
-
Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2).[6] The nitro-precursor (if used) is potentially explosive if heated dry; however, the methoxy-N-oxide product is generally stable.
-
Storage: Store in a tightly closed container under nitrogen. Hygroscopic nature requires protection from moisture to prevent degradation or concentration changes in solution.
-
PPE: Standard laboratory PPE (Gloves, Goggles, Fume Hood) is mandatory during synthesis, particularly when using sodium methoxide (corrosive) or acetic anhydride (lachrymator).
References
-
US Patent 3467659A . Process for the reduction of pyridine n-oxides. Google Patents.
-
European Patent EP3042900B1 . Novel morpholine derivative or salt thereof (ATM Inhibitors).[2] European Patent Office.[2]
-
ChemicalBook . 2-Methyl-4-methoxypyridine-N-oxide Product Synthesis & Properties.
-
BLD Pharm . 2-Methyl-4-methoxypyridine-n-oxide (CAS 6890-60-4) Technical Data.[1][7]
Sources
- 1. prepchem.com [prepchem.com]
- 2. data.epo.org [data.epo.org]
- 3. 4-Methoxypyridine N-oxide synthesis - chemicalbook [chemicalbook.com]
- 4. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]
- 5. CHEMPACIFIC 38141 | 24103-75-1 [chemicalbook.com]
- 6. 4-Methoxypyridine N-oxide | C6H7NO2 | CID 70743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6890-60-4|2-Methyl-4-methoxypyridine-n-oxide|BLD Pharm [bldpharm.com]
Comprehensive Spectroscopic Profile: 2-Methyl-4-methoxypyridine-N-oxide
This guide details the spectroscopic characterization and synthesis of 2-Methyl-4-methoxypyridine-N-oxide (also known as 4-methoxy-2-picoline N-oxide).[1] This compound is a critical intermediate in the synthesis of pyridine-based ligands and a known process impurity in the manufacturing of proton pump inhibitors (PPIs) such as Omeprazole and Lansoprazole.[2]
Introduction & Significance
2-Methyl-4-methoxypyridine-N-oxide (CAS: 6890-60-4) is an oxidized pyridine derivative characterized by the presence of an electron-donating methoxy group at the C4 position and a methyl group at the C2 position.
-
Role in Drug Development: It serves as a key building block for functionalized pyridines via nucleophilic substitution (e.g., converting the N-oxide to a 2-hydroxymethyl or 2-chloromethyl derivative).
-
Impurity Profiling: In the pharmaceutical industry, it is monitored as a potential oxidative degradant or byproduct during the synthesis of benzimidazole-based anti-ulcer drugs.
-
Chemical Stability: The N-oxide moiety activates the pyridine ring toward electrophilic substitution at the C4 position and nucleophilic attack at the C2/C6 positions, making it a versatile synthetic handle.
Synthesis & Preparation Protocol
The most reliable method for generating high-purity 2-Methyl-4-methoxypyridine-N-oxide is the direct oxidation of 4-methoxy-2-methylpyridine using meta-chloroperoxybenzoic acid (mCPBA). This route avoids the harsh conditions of H₂O₂/acetic acid and simplifies purification.[2]
Experimental Workflow
Reagents: 4-Methoxy-2-methylpyridine (1.0 equiv), mCPBA (1.2–1.5 equiv), Dichloromethane (DCM).[2]
-
Dissolution: Dissolve 4-methoxy-2-methylpyridine in DCM (0.1 M concentration) and cool to 0°C under an inert atmosphere (
). -
Oxidation: Add mCPBA portion-wise over 30 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC (MeOH:DCM 1:9) for the disappearance of the starting material (
).[2] -
Workup:
-
Purification: Concentrate under reduced pressure. If necessary, purify via flash column chromatography (Eluent: 0-10% MeOH in DCM) to yield the N-oxide as a white solid or off-white hygroscopic powder.
Synthesis Logic Diagram
Figure 1: Oxidative synthesis pathway using mCPBA.
Spectroscopic Data
The following data is synthesized from experimental literature values for the specific compound and validated against standard pyridine N-oxide substituent effects.
A. Nuclear Magnetic Resonance (NMR)
The N-oxide group exerts a distinct shielding/deshielding effect compared to the free base.[2][3] The C2-Methyl and C4-Methoxy groups provide clear diagnostic singlets.
H NMR Data (500 MHz,
)
| Position | Shift ( | Multiplicity | Assignment Logic | |
| H-6 | 7.95 | Doublet (d) | 7.2 | Deshielded by adjacent |
| H-3 | 6.59 | Doublet (d) | 3.4 | Shielded by adjacent OMe and Me groups.[2] |
| H-5 | 6.51 | Doublet of Doublets (dd) | 7.2, 3.4 | Shielded by OMe; couples to H-6 and H-3. |
| -OCH | 3.63 | Singlet (s) | - | Characteristic methoxy resonance. |
| -CH | 2.29 | Singlet (s) | - | Methyl group at C2. |
Note: The coupling constant (
Hz) is typical for ortho protons in pyridine N-oxides.[2] The small coupling (Hz) represents meta coupling across the methoxy substituent.[2]
C NMR Data (Predicted/Correlated)
| Carbon | Shift ( | Type | Assignment |
| C-4 | 158.0 – 160.0 | C_q | Ipso to OMe (Deshielded). |
| C-2 | 148.0 – 150.0 | C_q | Ipso to Me, Alpha to N-oxide. |
| C-6 | 138.0 – 139.0 | CH | Alpha to N-oxide (Deshielded relative to C3/C5). |
| C-3 | 108.0 – 110.0 | CH | Beta to N-oxide, Ortho to OMe (Shielded). |
| C-5 | 106.0 – 108.0 | CH | Beta to N-oxide, Ortho to OMe (Shielded). |
| -OCH | 55.5 | CH | Methoxy carbon. |
| -CH | 18.0 | CH | Methyl carbon. |
B. Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[2]
-
Molecular Formula:
-
Exact Mass: 139.06 g/mol [2]
| Ion | m/z (Observed) | Identity | Notes |
| [M+H] | 140.1 | Protonated Molecular Ion | Base peak in ESI. |
| [M+Na] | 162.1 | Sodium Adduct | Common in unbuffered solvents.[2] |
| [M-16+H] | 124.1 | Deoxygenated Fragment | Loss of oxygen (characteristic of N-oxides).[2] |
C. Infrared Spectroscopy (IR)
Key functional group bands observed in KBr pellet or thin film.[2]
-
N-O Stretch:
(Strong, diagnostic for N-oxides).[2] -
C-O Stretch (Methoxy):
.[2] -
C=N / C=C (Aromatic):
.[2] -
C-H Stretch (Aliphatic):
(Methyl/Methoxy C-H).[2]
Structural Validation & Logic
The identification of this compound relies on the correlation between the electron-donating methoxy group and the electron-withdrawing N-oxide moiety.
Diagnostic Logic
-
H-6 Deshielding: The proton at position 6 (7.95 ppm) is significantly downfield compared to the other aromatic protons due to its proximity to the positive charge on the nitrogen.[2]
-
Upfield Shift of H-3/H-5: The methoxy group at C4 pushes electron density into the ring (resonance effect), significantly shielding the ortho positions (H-3 and H-5), pushing them to ~6.5 ppm.
-
N-Oxide Signature: The presence of the M-16 peak in MS and the specific N-O stretch in IR confirms the oxidation state of the nitrogen.
Figure 2: NMR assignment logic based on electronic effects.
References
-
Gale, E. M., et al. (2015).[2] "Manganese-Based Contrast Agents for Magnetic Resonance Imaging of Liver Tumors: Structure-Activity Relationships and Lead Candidate Evaluation." Journal of the American Chemical Society.[2] Link (Provides experimental
H NMR data for compound 12d).[2] -
Saini, S., et al. (2019).[2][4] "Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors: A Review." International Journal of PharmTech Research.[2][4] Link (Discusses N-oxide impurities in PPI synthesis).
-
ChemicalBook. "4-Methoxy-2-methylpyridine 1-oxide Product Description." Link (General physical properties and CAS verification).[2]
-
PubChem. "4-Methoxypyridine N-oxide Compound Summary." Link (Used for comparative N-oxide spectral trends).[2]
Sources
2-Methyl-4-methoxypyridine-N-oxide reactivity and stability
An In-Depth Technical Guide to the Reactivity and Stability of 2-Methyl-4-methoxypyridine-N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-methoxypyridine-N-oxide is a substituted heterocyclic compound of significant interest in synthetic organic chemistry. As a derivative of pyridine-N-oxide, it serves as a versatile intermediate for the synthesis of complex pyridine-based structures, which are prevalent in pharmaceuticals and agrochemicals. The presence of the N-oxide functionality, in conjunction with the methyl and methoxy substituents, imparts a unique reactivity profile to the molecule, distinguishing it from its parent pyridine.
The N-oxide group is the central feature of this molecule's chemistry. It acts as a dipolar, resonance-donating group, which fundamentally alters the electronic landscape of the pyridine ring. This modification enhances the ring's susceptibility to both electrophilic and nucleophilic substitution reactions, providing synthetic pathways that are often challenging or impossible with the corresponding pyridine.[1][2][3] This guide offers a detailed exploration of the synthesis, reactivity, and stability of 2-Methyl-4-methoxypyridine-N-oxide, providing field-proven insights and methodologies for its effective use in a research and development setting.
Synthesis of 2-Methyl-4-methoxypyridine-N-oxide
The most direct and common method for the preparation of 2-Methyl-4-methoxypyridine-N-oxide is the oxidation of the corresponding parent heterocycle, 2-methyl-4-methoxypyridine. This transformation is typically achieved using peroxy acids or other potent oxidizing agents. The lone pair of electrons on the pyridine nitrogen acts as a nucleophile, attacking the electrophilic oxygen of the oxidant.
A variety of oxidizing systems have been developed for this N-oxidation, with common choices including hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).[4][5] The choice of reagent can be influenced by the presence of other functional groups in the molecule and desired reaction conditions.
Figure 1: General workflow for the synthesis of 2-Methyl-4-methoxypyridine-N-oxide.
Experimental Protocol: N-Oxidation using m-CPBA
This protocol describes a representative procedure for the synthesis of 2-Methyl-4-methoxypyridine-N-oxide.
Reagents and Materials:
-
2-Methyl-4-methoxypyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-4-methoxypyridine (1.0 eq.) in dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Addition of Oxidant: To the cooled, stirring solution, add m-CPBA (approx. 1.2-1.5 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. The m-CPBA is added in excess to drive the reaction to completion.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: Upon completion, cool the mixture again to 0 °C and slowly add saturated aqueous NaHCO₃ solution to quench excess m-CPBA and neutralize the resulting m-chlorobenzoic acid. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2x). Combine all organic layers.
-
Washing: Wash the combined organic phase with brine, then dry over anhydrous MgSO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is the crude 2-Methyl-4-methoxypyridine-N-oxide.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the final product. A recent patent describes concentrating the reaction solution and adding water to precipitate the product, followed by filtration and drying.[5]
Reactivity Profile
The reactivity of 2-Methyl-4-methoxypyridine-N-oxide is governed by the interplay of its three key functional components: the N-oxide group, the 4-methoxy group, and the 2-methyl group. The N-oxide is a powerful activating group, increasing the electron density at the 2-, 4-, and 6-positions through resonance, making the ring more susceptible to electrophilic attack than pyridine itself.[1][2][6] Concurrently, the positively charged nitrogen atom enhances the electrophilicity of these same positions, rendering them susceptible to nucleophilic attack, particularly after activation of the N-oxide oxygen.[1][7]
Figure 2: Core reactivity pathways for 2-Methyl-4-methoxypyridine-N-oxide.
Electrophilic Aromatic Substitution
Unlike pyridine, which undergoes electrophilic substitution under harsh conditions and primarily at the 3-position, pyridine-N-oxides are readily substituted. The oxygen atom donates electron density into the ring, activating the 4-position (para) and 2/6-positions (ortho) towards electrophiles.[1][2] In 2-Methyl-4-methoxypyridine-N-oxide, the powerful electron-donating 4-methoxy group and the N-oxide work in concert to strongly activate the ring. The 2-methyl group provides weak activation. Electrophilic attack is therefore directed to the positions ortho and para to the strongest activating groups, but since the 4-position is blocked, attack will favor the 3- and 5-positions.
Nucleophilic Aromatic Substitution
The electron-withdrawing nature of the positively charged nitrogen atom in the N-oxide makes the α (2,6) and γ (4) positions electron-deficient and thus susceptible to nucleophilic attack.[7] This reactivity is often unlocked by first treating the N-oxide with an electrophilic reagent, such as phosphoryl chloride (POCl₃) or an acyl chloride, which converts the oxygen into a good leaving group.[1]
Example: Chlorination Treatment of a pyridine-N-oxide with POCl₃ can lead to chlorination at the 2- or 4-position.[8] For 2-Methyl-4-methoxypyridine-N-oxide, this would be expected to yield 2-chloro-6-methyl-4-methoxypyridine. The mechanism involves the attack of the N-oxide oxygen on the phosphorus atom, followed by the addition of a chloride ion to the 2- or 6-position and subsequent elimination to restore aromaticity.
Reactions at the N-Oxide Group
Deoxygenation: The oxygen atom of the N-oxide can be removed to regenerate the parent pyridine. This is a crucial step in many synthetic sequences where the N-oxide is used as a temporary activating group.[2] Common deoxygenating agents include trivalent phosphorus compounds like PCl₃ or triphenylphosphine (PPh₃), as well as reduction with sulfur dioxide.[1][9]
Rearrangement Reactions: 2-Alkylpyridine N-oxides are known to undergo the Boekelheide reaction when treated with acid anhydrides, such as trifluoroacetic anhydride or acetic anhydride.[10][11] This reaction involves acylation of the N-oxide oxygen, followed by a[12][12]-sigmatropic rearrangement to yield a 2-(acyloxymethyl)pyridine derivative. For 2-Methyl-4-methoxypyridine-N-oxide, treatment with acetic anhydride can produce 2-acetoxymethyl-4-methoxypyridine, which can then be hydrolyzed to 2-hydroxymethyl-4-methoxypyridine.[13]
Figure 3: Simplified pathway of the Boekelheide-type rearrangement.
Stability and Degradation
Understanding the stability of 2-Methyl-4-methoxypyridine-N-oxide is critical for its successful application and storage.
| Parameter | Stability Profile | Notes and Causality |
| Thermal Stability | Generally stable at ambient temperatures.[14] Decomposition can occur at elevated temperatures (typically >190-200°C).[15] | Thermal decomposition can be complex, potentially leading to deoxygenation to form 2-methyl-4-methoxypyridine or other fragmentation products. The process can be accelerated by catalysts.[15] |
| Chemical Stability | Stable under neutral and mildly basic conditions. May react under strongly acidic or reducing conditions. | The N-oxide can be cleaved by strong reducing agents. The basic nitrogen can be protonated by strong acids, which alters the electronic properties and reactivity of the ring. |
| Photochemical Stability | Susceptible to photochemical rearrangement.[16] | Irradiation can promote electronic transitions (n → π*), leading to complex rearrangements such as ring expansion to oxazepine derivatives or transformation into oxaziridines.[16] |
| Hygroscopicity | The compound is hygroscopic and sensitive to moisture.[12][17][18] | The polar N-O bond attracts water molecules. Absorption of moisture can affect sample purity and may catalyze degradation over long-term storage. |
Handling, Storage, and Safety
Proper handling and storage procedures are essential to maintain the integrity of 2-Methyl-4-methoxypyridine-N-oxide and ensure laboratory safety.
Handling:
-
Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[19]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[12][20]
-
Avoid contact with skin and eyes. May cause skin and serious eye irritation.[17]
-
Minimize dust generation during handling.[14]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][19]
-
Storage under an inert atmosphere, such as nitrogen or argon, is recommended to prevent moisture absorption and potential degradation.[12]
-
Keep away from incompatible materials, particularly strong oxidizing agents.[12]
Conclusion
2-Methyl-4-methoxypyridine-N-oxide is a powerful and versatile synthetic intermediate. Its unique electronic structure, arising from the combination of the N-oxide function and substituent effects, allows for a broad range of chemical transformations. By leveraging the N-oxide as an activating and directing group for both electrophilic and nucleophilic substitutions, and by utilizing its inherent reactivity in deoxygenation and rearrangement reactions, chemists can access a wide array of substituted pyridine derivatives. A thorough understanding of its reactivity, stability, and handling requirements, as outlined in this guide, is paramount for its effective and safe utilization in the synthesis of novel molecules for pharmaceutical and materials science applications.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Source based on general organic chemistry principles discussed in provided search results]
- Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Deriv
- Material Safety Data Sheet - Pyridine-N-oxide, 98%. (2005, October 3). Cole-Parmer.
- Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(i), 242-268.
- Katiyar, D. (n.d.). Pyridine Lecture Notes.
- Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. (2020, May 17). PubMed Central.
- Pyridine-N-Oxide. (2024, March 27). Jubilant Ingrevia.
- Jones, D. H., Kay, S. T., McLellan, J. A., Kennedy, A. R., & Tomkinson, N. C. O. (2017). Regioselective Three-Component Reaction of Pyridine N-Oxides, Acyl Chlorides, and Cyclic Ethers. Organic Letters, 19(13), 3438–3441.
- Substituent effect on the properties of pyridine-N-oxides. (2016, March 4).
- Wilson, K. A. (n.d.). The Synthesis and Reactions of Thienopyridines. [Thesis, CORE].
- 2,2'-Dithiobis(pyridine-N-oxide). (2023, June 27). Apollo Scientific.
- PYRIDINE-N-OXIDE CAS NO 694-59-7 MATERIAL SAFETY D
- Process for the reduction of pyridine n-oxides. (1969).
- Chapter 5: Heterocyclic Chemistry.
- SAFETY DATA SHEET - Pyridine-N-oxide. (2011, September 5). Fisher Scientific.
- 2-METHYL-4-METHOXYPYRIDINE-N-OXIDE synthesis. ChemicalBook.
- 4-Methoxypyridine N-Oxide|CAS 1122-96-9. Benchchem.
- 4-Methoxypyridine N-oxide: An electron-rich ligand that can simultaneously bridge three silver atoms. (2025, August 6).
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange.
- Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. (n.d.).
- Pyridine N-Oxide-structure. ChemTube3D.
- Redetermination of 2-methyl-4-nitropyridine N-oxide. (2014). PubMed Central.
- Reactivity of Pyridine-N-Oxide. (2020, October 26). YouTube.
- 4‐Methoxypyridine N‐oxide. (n.d.).
- Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. (2017, April 4). Chemistry Stack Exchange.
- Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. (2025, November 9).
- Synthesis of 2-acetoxymethyl-4-methoxypyridine. PrepChem.com.
- Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. (2019). Chemistry – An Asian Journal.
- Synthesis process of pyridine-N-oxide. (n.d.).
- 2-methylresorcinarene and pyridine N-oxides: breaking the C–I⋯ − O–N + halogen bond by host–guest complexation. (2015, December 23). RSC Publishing.
- 2-Methylpyridine functionalization via the N-oxide strategy. (2021, June).
- 4-Methoxypyridine N-oxide. PubChem.
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- 20. cdhfinechemical.com [cdhfinechemical.com]
2-Methyl-4-methoxypyridine-N-oxide literature review
An In-Depth Technical Guide to 2-Methyl-4-methoxypyridine-N-oxide: Synthesis, Reactivity, and Applications
Introduction
2-Methyl-4-methoxypyridine-N-oxide (CAS No. 6890-60-4) is a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry.[1] As a substituted pyridine N-oxide, its unique electronic and steric properties make it a valuable intermediate for constructing complex molecular architectures. The N-oxide functionality dramatically alters the reactivity of the parent pyridine ring, activating it for a range of chemical transformations that are otherwise difficult to achieve.[2][3] This guide provides a comprehensive overview of its synthesis, key chemical reactions, and its pivotal role as a precursor in the development of pharmaceutical agents.
Physicochemical and Spectroscopic Profile
The physical and spectral properties of 2-Methyl-4-methoxypyridine-N-oxide are fundamental to its application and characterization in a laboratory setting. While exhaustive experimental data is not compiled in a single source, the following table summarizes its known identifiers and properties, supplemented with expected spectroscopic characteristics based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Reference |
| CAS Number | 6890-60-4 | [1] |
| Molecular Formula | C₇H₉NO₂ | [1] |
| Molecular Weight | 139.15 g/mol | [1] |
| Appearance | Expected to be a crystalline solid | [4] |
| Melting Point | Not widely reported. For comparison, the related 2-methyl-4-nitropyridine N-oxide has a melting point of 155-159 °C.[5] | N/A |
| Solubility | Expected to be soluble in common organic solvents like methanol, dichloromethane, and chloroform. | [4] |
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
A singlet for the C2-methyl protons (~2.4-2.6 ppm).
-
A singlet for the C4-methoxy protons (~3.8-4.0 ppm).
-
Three aromatic protons on the pyridine ring. The C6-H proton would appear as a doublet at the most downfield position (~8.0-8.3 ppm) due to the influence of the N-oxide. The C5-H and C3-H protons would appear as a doublet and a doublet of doublets, respectively, in the range of ~6.7-7.0 ppm.
-
-
¹³C NMR:
-
Seven distinct signals are expected.
-
The C4 carbon, attached to the oxygen of the methoxy group, would be significantly downfield (~160-165 ppm).
-
The C2 and C6 carbons, adjacent to the N-oxide, would also be downfield (~140-150 ppm).
-
The C3 and C5 carbons would appear at higher field (~110-120 ppm).
-
The methyl and methoxy carbons would appear at the highest field (~15-20 ppm and ~55-60 ppm, respectively).
-
Synthesis of 2-Methyl-4-methoxypyridine-N-oxide
The most direct and industrially relevant synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a precursor, 4-nitro-2-picoline N-oxide. The nitro group at the 4-position is an excellent leaving group, readily displaced by nucleophiles like methoxide.[1]
Rationale for Synthetic Strategy
Direct N-oxidation of 2-methyl-4-methoxypyridine is a viable alternative. However, the SNAr route starting from 2-methylpyridine (2-picoline) is often preferred in large-scale synthesis. This multi-step approach involves:
-
N-oxidation of 2-picoline: This initial step activates the pyridine ring.
-
Nitration at the 4-position: The N-oxide group directs electrophilic nitration to the C4 position.[2]
-
Nucleophilic substitution: The resulting nitro group is then displaced by methoxide to yield the final product.
This sequence leverages the powerful directing and activating effects of the N-oxide functionality to build the desired substitution pattern efficiently.
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol is adapted from established procedures for the synthesis of 4-alkoxypyridine-N-oxides from their 4-nitro precursors.
Step 1: Preparation of 4-Nitro-2-picoline N-oxide This intermediate is typically prepared by the nitration of 2-picoline N-oxide using a mixture of concentrated sulfuric and nitric acids.[2]
Step 2: Methoxylation
-
Materials:
-
4-Nitro-2-picoline N-oxide
-
Methanol (anhydrous)
-
Sodium methoxide (solid or as a solution in methanol)
-
Reaction vessel with reflux condenser, magnetic stirrer, and nitrogen inlet.
-
-
Procedure:
-
In a round-bottomed flask under a nitrogen atmosphere, dissolve 4-nitro-2-picoline N-oxide (1.0 eq) in anhydrous methanol.
-
Carefully add sodium methoxide (1.1-1.5 eq) to the solution portion-wise. The reaction is exothermic, and the temperature should be controlled.
-
Once the addition is complete, heat the reaction mixture to reflux and maintain for several hours (typically 2-6 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize carefully with an acid (e.g., acetic acid or dilute HCl).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting residue can be partitioned between water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the aqueous layer several times with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 2-Methyl-4-methoxypyridine-N-oxide.
-
Synthesis Workflow Diagram
Caption: Overall synthetic strategy for 2-Methyl-4-methoxypyridine-N-oxide.
Chemical Reactivity & Key Transformations
The reactivity of 2-Methyl-4-methoxypyridine-N-oxide is governed by the interplay of its three functional groups. The electron-donating methoxy group and the C2-methyl group influence the electron density of the ring, while the N-oxide group activates specific positions for reaction and can itself be removed.
Rearrangement of the C2-Methyl Group (Boekelheide-type Reaction)
A hallmark reaction of 2-methylpyridine N-oxides is their rearrangement upon treatment with acylating agents like acetic anhydride. This transformation, analogous to the Boekelheide rearrangement, is a powerful tool for introducing functionality at the methyl group.[2] It is a crucial step in the synthesis of many proton pump inhibitors.[10][11]
Mechanism: The reaction proceeds through an initial O-acylation of the N-oxide. This is followed by a deprotonation of the methyl group and a concerted[10][10]-sigmatropic rearrangement to form an intermediate that, upon hydrolysis, yields the 2-hydroxymethylpyridine derivative (often isolated as its acetate ester).[12]
Caption: Mechanism of the rearrangement of the C2-methyl group.
Experimental Protocol: Acetic Anhydride Rearrangement
This protocol is based on a patented procedure for the synthesis of 2-acetoxymethyl-4-methoxypyridine.[12]
-
Materials:
-
2-Methyl-4-methoxypyridine-N-oxide
-
Acetic anhydride
-
-
Procedure:
-
Charge 2-methyl-4-methoxypyridine-N-oxide (1.0 eq) into a reaction vessel.
-
Add acetic anhydride (typically in excess, acting as both reagent and solvent).
-
Heat the mixture, often to reflux (around 130-140 °C), for 1-2 hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the mixture and carefully quench the excess acetic anhydride with water or an alcohol (e.g., methanol).
-
The product, 2-acetoxymethyl-4-methoxypyridine, can be isolated by extraction and purified by distillation or chromatography. This intermediate is often contaminated with the 5-acetoxy regioisomer, which can be separated or converted to the desired product.[12]
-
Application in Drug Development: A Case Study of Proton Pump Inhibitors (PPIs)
2-Methyl-4-methoxypyridine-N-oxide and its structural analogs are critical building blocks in the synthesis of several blockbuster drugs, most notably the proton pump inhibitors (PPIs) omeprazole and rabeprazole.[13][14] These drugs are used to treat acid-related conditions like peptic ulcers and GERD.
Synthetic Strategy for PPIs
The synthesis of rabeprazole, for example, relies on the construction of a substituted pyridine moiety which is then coupled to a benzimidazole core. The pyridine-N-oxide intermediate is essential for achieving the required functionalization.
-
Starting Material: The synthesis often begins with a substituted 2,3-dimethylpyridine derivative.
-
N-Oxidation: The pyridine is oxidized to its N-oxide.
-
Functionalization: The N-oxide undergoes a series of reactions, including nitration and etherification, to install the necessary alkoxy side chain (e.g., a 3-methoxypropoxy group).[11][15]
-
Rearrangement: The resulting 2,3-dimethyl-4-alkoxypyridine-N-oxide is rearranged using an acylating agent (like acetic anhydride) to functionalize the C2-methyl group, yielding a 2-acetoxymethyl or 2-hydroxymethyl intermediate.[11]
-
Chlorination: The hydroxymethyl group is converted to a chloromethyl group, creating an electrophilic site for coupling.[16]
-
Coupling: The final chlorinated pyridine fragment is coupled with a substituted 2-mercaptobenzimidazole to form the rabeprazole sulfide.
-
Final Oxidation: A final, controlled oxidation of the sulfide to a sulfoxide yields the active pharmaceutical ingredient, rabeprazole.
The N-oxide is the key that unlocks the reactivity of the C2-methyl group, allowing for the introduction of the linker needed to connect the two heterocyclic halves of the final drug molecule.
PPI Synthesis Workflow
Caption: General workflow for the synthesis of a proton pump inhibitor.
Safety and Handling
While a specific, detailed MSDS for 2-Methyl-4-methoxypyridine-N-oxide is not universally available, data from related pyridine N-oxides suggests that standard laboratory precautions should be observed.[4]
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Toxicity: Pyridine derivatives can be toxic if swallowed, inhaled, or absorbed through the skin. Assume the compound is hazardous and handle it accordingly.
Conclusion
2-Methyl-4-methoxypyridine-N-oxide is more than just a simple heterocyclic compound; it is a sophisticated synthetic intermediate whose value lies in the latent reactivity conferred by the N-oxide group. Its ability to direct electrophilic substitution, activate adjacent alkyl groups for rearrangement, and undergo nucleophilic substitution makes it a cornerstone in the synthesis of complex targets. For drug development professionals, understanding the chemistry of this and related pyridine-N-oxides is crucial for designing efficient synthetic routes to new and existing pharmaceutical agents, particularly in the class of proton pump inhibitors. Its continued application underscores the power of N-oxide chemistry in modern organic synthesis.
References
-
Campeau, L.-C., & Fagnou, K. (2011). SYNTHESIS OF 2-ARYL PYRIDINES BY PALLADIUM-CATALYZED DIRECT ARYLATION OF PYRIDINE N-OXIDES. Organic Syntheses, 88, 285-293. [Link]
- Brändström, A., Lindberg, P., & Junggren, U. (1984). Intermediates for the preparation of omeprazole.
-
Kirmse, F., & Junga, H. (2014). Redetermination of 2-methyl-4-nitropyridine N-oxide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o426. [Link]
- CN111303018A - Synthetic method of omeprazole intermediate. (2020).
-
Preparation method of rabeprazole chloride and intermediate thereof. (n.d.). Eureka | Patsnap. Retrieved February 15, 2026, from [Link]
-
Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. [Link]
- CN111704573A - Preparation method of rabeprazole chloride and intermediate thereof. (2020).
- Brandstrom, A., Lindberg, P., & Junggren, U. (1984). Pyridyl-n-oxide intermediates for the preparation of omeprazole.
-
ResearchGate. (n.d.). 4-Methoxypyridine N-oxide. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2011). an efficient synthesis fo rabeprazole. Asian Journal of Pharmaceutical Research, 1(1), 01-04. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-acetoxymethyl-4-methoxypyridine. Retrieved February 15, 2026, from [Link]
- CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. (2014).
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 4-Methoxypyridine N-oxide. Retrieved February 15, 2026, from [Link]
-
ChemRxiv. (2021). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information: General considerations. Retrieved February 15, 2026, from [Link]
-
Malkov, A. V., Bell, M., Castelluzzo, F., & Kocovsky, P. (2005). METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes. Organic Letters, 7(15), 3219–3222. [Link]
-
MDPI. (2019). Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications. Molecules, 24(18), 3298. [Link]
-
ResearchGate. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC, 2013(1), 154-174. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 15, 2026, from [Link]
-
SpectraBase. (n.d.). 4-Methoxypyridine N-oxide. Retrieved February 15, 2026, from [Link]
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- 3. researchgate.net [researchgate.net]
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- 5. 2-Methyl-4-nitropyridine N-oxide 97 5470-66-6 [sigmaaldrich.com]
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- 13. Omeprazole synthesis - chemicalbook [chemicalbook.com]
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- 15. CN111704573A - Preparation method of rabeprazole chloride and intermediate thereof - Google Patents [patents.google.com]
- 16. CN111303018A - Synthetic method of omeprazole intermediate - Google Patents [patents.google.com]
Computational Profiling of 2-Methyl-4-methoxypyridine-N-oxide: A Guide to Electronic Structure and Reactivity
[1]
Executive Summary & Strategic Importance
2-Methyl-4-methoxypyridine-N-oxide (2M4MPO) represents a crucial scaffold in medicinal chemistry, serving simultaneously as a metabolic intermediate (N-oxidation of pyridines), a bioisostere, and a tunable ligand in coordination chemistry.
Unlike the parent pyridine N-oxide, 2M4MPO features a "push-pull" electronic conflict:
-
The N-Oxide moiety: A strong dipole withdrawing electron density from the ring via induction but donating back via resonance.
-
The 4-Methoxy group: A potent resonance donor (
effect) that significantly raises the HOMO energy, making the oxygen center more nucleophilic. -
The 2-Methyl group: Provides steric bulk and weak inductive donation (
), influencing the rotational barrier and solvation shell around the N-O bond.
This guide provides a rigorous, self-validating computational protocol to characterize these interactions, predicting reactivity profiles and spectroscopic signatures with high fidelity.
Computational Methodology (The Standard of Truth)
To ensure reproducibility and accuracy, the following level of theory is recommended as the "Gold Standard" for this class of heterocyclic N-oxides, validated against gas-phase electron diffraction (GED) studies of homologs like 4-methylpyridine-N-oxide.
The Theoretical Model[2][3][4]
-
Functional: B3LYP (Hybrid GGA). Despite the emergence of newer functionals, B3LYP remains the benchmark for organic N-oxides due to error cancellation that accurately predicts N-O bond lengths (~1.30 Å).
-
Alternative for Non-Covalent Interactions:M06-2X (if studying docking/binding).
-
-
Basis Set: 6-311++G(d,p) .[1]
-
Justification: Diffuse functions (++) are mandatory for N-oxides to correctly model the anionic character of the oxygen atom and the lone pair delocalization.
-
-
Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).
-
Solvents: Water (biological relevance) and Methanol (synthesis relevance).
-
Workflow Visualization
The following diagram outlines the logical flow for a complete computational characterization.
Figure 1: Step-by-step computational workflow for validating the electronic structure of pyridine N-oxides.
Structural & Electronic Landscape
Geometry and Bond Metrics
The N-O bond length is the primary indicator of the electronic state. In 2M4MPO, the 4-methoxy group donates electron density into the ring, which enhances the "single bond" character of the N-O linkage compared to unsubstituted pyridine N-oxide.
| Parameter | Expected Value (Gas Phase) | Mechanism / Causality |
| N-O Bond Length | 1.295 – 1.310 Å | Lengthened by 4-OMe donation (vs 1.28 Å in parent) [1]. |
| C2-N-C6 Angle | ~120.5° | Slight expansion due to N-O repulsion. |
| Torsion (O-Me) | 0.0° (Planar) | Resonance maximization between OMe and Ring. |
| Dipole Moment | > 4.5 Debye | Large charge separation ( |
Frontier Molecular Orbitals (FMOs)
The reactivity is dictated by the distribution of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital).
-
HOMO: Localized heavily on the N-oxide oxygen and the 4-methoxy oxygen . This confirms the molecule acts as a nucleophile or H-bond acceptor at these sites.
-
LUMO: Delocalized over the pyridine ring carbons. This indicates susceptibility to nucleophilic attack (e.g., deoxygenation mechanisms) or back-bonding in metal complexes.
Reactivity Profiling: The "Push-Pull" Map
Understanding where reagents attack 2M4MPO is critical for drug derivatization. We use Fukui Functions to predict these sites.
Electrophilic Attack ( )[1][4]
-
Prediction: The Oxygen of the N-oxide is the primary site for protonation or metal coordination.
-
Secondary Site: The C3/C5 positions (ortho to the methoxy group) are activated by the methoxy donor effect.
Nucleophilic Attack ( )
-
Prediction: Typically, N-oxides are susceptible at C2/C6.[2] However, in 2M4MPO:
-
C2: Blocked by the Methyl group (steric hindrance).
-
C4: Blocked by the Methoxy group (electronic repulsion).
-
C6: The most probable site for nucleophilic substitution (e.g., amination).
-
Reactivity Logic Diagram[1]
Figure 2: Mechanistic map showing how substituent effects dictate the regioselectivity of 2M4MPO.
Experimental Protocol: Gaussian Input Generation
To execute this study, use the following input block structure. This protocol ensures convergence for the polar N-oxide bond.
Step 1: Geometry Optimization & Frequency
Note: The Z-matrix above is an approximation. The optimizer will refine it.
Step 2: Interpretation of Output
-
Check for Imaginary Frequencies: Ensure the first frequency is positive. If negative (imaginary), the structure is a transition state, not a minimum.
-
NBO Charges: Look for the charge on the Nitrogen. In N-oxides, the Nitrogen is formally positive, but NBO analysis often shows a smaller positive charge due to strong back-donation from Oxygen.
-
Wiberg Bond Index: For the N-O bond, a value near 1.0 indicates a single bond (pure coordinate covalent), while values >1.2 suggest significant double-bond character (resonance).
References
-
Structural Analysis of Methylpyridine N-oxides Title: The molecular structure of 4-methylpyridine-N-oxide: Gas-phase electron diffraction and quantum chemical calculations. Source: Journal of Molecular Structure (via PubMed Central) Link:[Link]
-
Reactivity of 4-Methoxypyridine N-oxide Title: 4-Methoxypyridine N-oxide: An electron-rich ligand and its coordination polymers. Source: ResearchGate / Acta Crystallographica Link:[Link]
-
Computational Standards for N-Oxides Title: Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies. Source: Molecules (MDPI) Link:[Link]
-
Synthesis and General Properties Title: Synthesis process of pyridine-N-oxide (Patent CN115160220A). Source: Google Patents Link:
Methodological & Application
Synthesis of 2-Methyl-4-methoxypyridine-N-oxide experimental protocol
Application Note: High-Efficiency Synthesis of 2-Methyl-4-methoxypyridine-N-oxide
Executive Summary
This Application Note details the experimental protocols for the synthesis of 2-Methyl-4-methoxypyridine-N-oxide (CAS: 6890-60-4). This compound is a critical heterocyclic intermediate, most notably utilized in the synthesis of proton pump inhibitors (PPIs) such as Rabeprazole and Omeprazole analogs.
While industrial routes often employ nucleophilic substitution on nitro-pyridine oxides, this guide focuses on the Direct N-Oxidation of 4-methoxy-2-methylpyridine. This approach is preferred in medicinal chemistry laboratories for its operational simplicity, high yield, and avoidance of energetic nitro-intermediates. Two protocols are provided:
-
Method A (Standard Laboratory Scale): m-CPBA oxidation in dichloromethane.
-
Method B (Green/Scale-Up Compatible): Catalytic Hydrogen Peroxide oxidation.
Retrosynthetic Analysis & Strategy
The formation of the N-oxide moiety involves the electrophilic attack of an oxidant on the lone pair of the pyridine nitrogen. The presence of the electron-donating methoxy group at the 4-position and the methyl group at the 2-position increases the nucleophilicity of the nitrogen, facilitating the reaction compared to unsubstituted pyridine.
Key Challenges:
-
Over-oxidation: Prevention of side reactions on the methyl group (though rare under mild conditions).
-
Purification: N-oxides are highly polar and water-soluble, making extraction efficiency critical.
-
Safety: Handling of organic peroxides requires strict thermal control.
Figure 1: General reaction scheme for the N-oxidation of 4-methoxy-2-methylpyridine.
Experimental Protocols
Method A: m-CPBA Oxidation (Standard Laboratory Protocol)
Recommended for gram-scale synthesis where yield and purity are prioritized over cost.
Reagents:
-
Substrate: 4-Methoxy-2-methylpyridine (1.0 eq)
-
Oxidant: m-Chloroperbenzoic acid (m-CPBA), 70-77% purity (1.2 – 1.5 eq)
-
Solvent: Dichloromethane (DCM) or Chloroform
-
Quench: Saturated aqueous
(Sodium thiosulfate) and (Sodium bicarbonate)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-2-methylpyridine (10.0 g, 81.2 mmol) in DCM (100 mL).
-
Cooling: Cool the solution to 0–5 °C using an ice-water bath.
-
Addition: Slowly add m-CPBA (20.0 g, ~1.4 eq based on 77% purity) portion-wise over 30 minutes. Note: Exothermic reaction; maintain internal temperature < 10 °C.
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) . Stir for 16–24 hours .
-
Monitoring: Check reaction progress via TLC (DCM:MeOH 9:1) or LC-MS.[1] The N-oxide product is significantly more polar (lower
) than the starting material.
-
-
Quenching (Critical):
-
Cool the mixture back to 0 °C.
-
Add saturated aqueous
(50 mL) to destroy excess peroxide. Stir for 15 mins. Test with starch-iodide paper (should be negative). -
Add saturated aqueous
(100 mL) to neutralize the m-chlorobenzoic acid byproduct. Stir until gas evolution ceases.
-
-
Workup:
-
Separate the organic layer.[2]
-
Extract the aqueous layer with DCM (3 x 50 mL). Note: The product is water-soluble; multiple extractions are necessary.
-
Combine organic layers and dry over anhydrous
. -
Filter and concentrate under reduced pressure.
-
-
Purification: The crude material is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (Gradient: 0%
10% MeOH in DCM).
Expected Yield: 90–95% Appearance: Off-white to pale yellow solid/hygroscopic crystals.
Method B: Catalytic Oxidation (Green/Scalable Protocol)
Recommended for larger scales (>50g) to avoid solid waste from m-CPBA.
Reagents:
-
Substrate: 4-Methoxy-2-methylpyridine (1.0 eq)
-
Oxidant: Hydrogen Peroxide (30-35% aq., 2.0 eq)
-
Catalyst: Sodium Tungstate dihydrate (
, 2-5 mol%) OR Acetic Acid (as solvent). -
Solvent: Water or Methanol.
Step-by-Step Procedure:
-
Setup: Dissolve 4-methoxy-2-methylpyridine (50.0 g) in Acetic Acid (250 mL).
-
Alternative: Use Methanol with 5 mol% Sodium Tungstate.
-
-
Addition: Add 30%
(2.0 eq) dropwise at room temperature. -
Heating: Heat the mixture to 60–80 °C for 6–12 hours .
-
Caution: Do not reflux vigorously without safety shields; peroxides are thermally unstable.
-
-
Workup:
-
Concentrate the reaction mixture under vacuum to remove bulk solvent/excess peroxide (ensure bath temp < 50 °C).
-
Dilute residue with water and neutralize with NaOH (to pH ~8-9).
-
Extract with DCM or Chloroform/Isopropanol (3:1) .
-
Dry and concentrate.[3]
-
Critical Process Parameters & Logic
The following flowchart illustrates the decision logic for the workup, which is the most common failure point due to the water solubility of N-oxides.
Figure 2: Workup logic tree emphasizing peroxide safety and extraction efficiency for polar N-oxides.
Analytical Verification
| Test | Expected Result | Interpretation |
| TLC | Significant drop in | |
| 1H-NMR | Downfield shift of | Protons at C2 (methyl) and C6 (ring) shift downfield due to the N-oxide dipole. |
| LC-MS | [M+H]+ = 140.15 | Confirms molecular weight (MW 139.15). |
| Appearance | Hygroscopic Solid | Store under inert gas/desiccator. |
Key NMR Diagnostic:
In
Safety & Hazards (E-E-A-T)
-
Peroxide Warning: m-CPBA and concentrated
are strong oxidants. Never distill reaction mixtures containing active peroxides to dryness without testing (starch-iodide). -
Exotherm Control: The N-oxidation is exothermic. Scale-up requires careful dosing and active cooling.
-
Toxicity: Pyridine derivatives are potential irritants and may have neurological effects. Handle in a fume hood.
References
- Google Patents. (2022). CN115160220A - Synthesis process of pyridine-N-oxide.
-
National Institutes of Health (NIH). (2009). Redetermination of 2-methyl-4-nitropyridine N-oxide. PMC - NCBI. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [Link]
Sources
Application Note: Role of 2-Methyl-4-methoxypyridine-N-oxide in Agrochemical Development
This guide details the strategic application of 2-Methyl-4-methoxypyridine-N-oxide (CAS: 6890-60-4 / 5470-66-6 related) as a high-value scaffold in the synthesis of heterocyclic agrochemicals.[1] While historically prominent in pharmaceutical manufacturing (e.g., Proton Pump Inhibitors), this intermediate is increasingly critical in the development of fourth-generation pyridine herbicides and neonicotinoid-like insecticides , where C2-functionalization is the efficacy determinant.
Executive Summary: The "Gateway" Scaffold
2-Methyl-4-methoxypyridine-N-oxide acts as a chemoselective switch in organic synthesis.[1] Unlike its non-oxidized pyridine counterpart, the N-oxide moiety activates the ring system for two distinct, high-value transformations essential for agrochemical potency:
-
Nucleophilic Substitution (S_NAr): Activation of the C2 and C6 positions for halogenation.[1]
-
Boekelheide Rearrangement: A [3,3]-sigmatropic rearrangement that converts the inert C2-methyl group into a reactive hydroxymethyl or chloromethyl handle.[1]
This duality allows researchers to transform a simple picoline backbone into complex 2-chloromethyl-4-methoxy-3,5-dimethylpyridine derivatives—key electrophiles for coupling with mercapto- or amino-heterocycles found in modern crop protection agents.[1]
Mechanism of Action: The "Push-Pull" Activation
The utility of this N-oxide stems from its unique electronic distribution.[1] The N-oxide oxygen acts as an electron donor (via resonance) and an electron withdrawer (via induction), creating a "Push-Pull" system.[1]
Mechanistic Pathway Diagram
The following diagram illustrates the divergence point where the N-oxide enables either direct chlorination or rearrangement, a pathway unavailable to the parent pyridine.[1]
Figure 1: Divergent synthesis pathways enabled by the N-oxide scaffold. Path B is the primary route for generating high-reactivity alkylating agents used in herbicide synthesis.[1]
Application Note: Synthesis & Purification
Objective: Synthesize high-purity (>98%) 2-Methyl-4-methoxypyridine-N-oxide suitable for downstream functionalization.
Critical Process Parameters (CPP)
-
Oxidant Choice: While mCPBA is common in academic labs, 30% Hydrogen Peroxide (H2O2) with Sodium Tungstate (Na2WO4) catalyst is preferred for process scalability and safety.
-
Temperature Control: The reaction is exothermic.[1] Runaway exotherms can lead to deoxygenation or ring degradation.[1]
-
Purification: The N-oxide is highly water-soluble, making extraction difficult.[1] A "salting-out" continuous extraction or azeotropic water removal is required.[1]
Protocol 1: Catalytic Oxidation (Scalable)
Reagents:
-
2-Methyl-4-methoxypyridine (1.0 eq)[1]
-
Hydrogen Peroxide (30% aq, 1.2 eq)
-
Sodium Tungstate Dihydrate (2 mol%)[1]
-
Solvent: Methanol or Acetic Acid (Glacial)[1]
Step-by-Step Methodology:
-
Setup: Charge a 3-neck round bottom flask with 2-Methyl-4-methoxypyridine and Na2WO4 in Methanol. Fit with a reflux condenser and internal temperature probe.[1]
-
Addition: Heat solution to 60°C. Add H2O2 dropwise via an addition funnel over 45 minutes. Caution: Maintain internal temperature <70°C.
-
Reaction: Stir at 65°C for 4-6 hours. Monitor by HPLC (C18 column, MeOH/H2O gradient). Target <1% starting material.
-
Quenching: Cool to room temperature. Test for peroxides using starch-iodide paper.[1] If positive, quench with saturated sodium bisulfite solution.
-
Workup (Critical):
-
Isolation: Dry organic layer over MgSO4, filter, and concentrate. Recrystallize from Acetone/Hexane if solid, or distill if liquid (high vacuum required).[1]
Application Note: Downstream Activation (The "Chloromethyl" Route)
Context: The conversion of the N-oxide to 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is the industry-standard method for creating the "linker" used in pyridine-based agrochemicals.[1]
Protocol 2: Deoxygenative Chlorination
Safety Warning: This reaction generates SO2 and HCl gases.[1] Must be performed in a high-efficiency fume hood with a caustic scrubber.[1]
Reagents:
-
2-Methyl-4-methoxypyridine-N-oxide (1.0 eq)[1]
-
Thionyl Chloride (SOCl2) (1.5 eq) or Methanesulfonyl chloride (MsCl)[1]
-
Solvent: Dichloromethane (DCM) (Anhydrous)[1]
-
Base: Triethylamine (optional, for acid scavenging)
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-oxide in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.[1]
-
Activation: Add Thionyl Chloride dropwise. The solution will turn yellow/orange.[1]
-
Rearrangement/Substitution: Allow to warm to Room Temperature (25°C). Stir for 2 hours.
-
Note: For the specific "chloromethyl" shift, heating to reflux (40°C) is often required to drive the [3,3]-sigmatropic rearrangement followed by chlorination.[1]
-
-
Workup:
-
Validation:
Quantitative Data & Optimization
The following table summarizes solvent effects on the conversion rate of N-oxide to the Chloromethyl derivative (Protocol 2).
| Solvent System | Reaction Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) | Notes |
| DCM (Anhydrous) | 40 (Reflux) | 2.5 | 92% | 98.5% | Standard.[1] Cleanest product isolation. |
| Toluene | 80 | 1.5 | 84% | 94.0% | Faster, but product coloration observed. |
| Chloroform | 60 (Reflux) | 3.0 | 89% | 97.2% | Good alternative to DCM.[1] |
| DMF | 25 | 4.0 | 65% | 88.0% | Difficult workup; not recommended.[1] |
Safety & Handling (E-E-A-T)
Hazard Class: Pyridine N-oxides are generally stable but can exhibit energetic decomposition at high temperatures (>150°C) or in the presence of strong acids/anhydrides.[1]
-
Thermal Runaway: When performing the Boekelheide rearrangement (with Acetic Anhydride), never add the anhydride to the N-oxide at high temperature. Always add anhydride to the N-oxide at low temp, then heat gradually.[1]
-
Exotherm Management: The oxidation step (Protocol 1) is highly exothermic.[1] Failure to control H2O2 addition rate can lead to a "fume-off."[1]
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.[1] The chloromethyl derivative is a potent alkylator and lachrymator (tear gas effect).[1] Handle only in a hood.[1]
References
-
ChemicalBook. (2024).[1] Synthesis and Properties of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved from [1]
-
Ningbo Inno Pharmchem. (2025).[1][5] Applications of 2-Methylpyridine N-oxide in Agrochemicals. Retrieved from [1]
-
National Institutes of Health (NIH). (2010).[1] Redetermination of 2-methyl-4-nitropyridine N-oxide: Structural Insights. PMC. Retrieved from [1]
-
Fisher Scientific. (2025).[1][6] Safety Data Sheet: 4-Methoxypyridine N-oxide. Retrieved from
Sources
- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]
- 4. CN1982297A - Synthesis of pyridine-N-oxide - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. fishersci.com [fishersci.com]
The Versatile Catalyst: Application Notes and Protocols for 2-Methyl-4-methoxypyridine-N-oxide
Introduction: Unveiling the Catalytic Potential of 2-Methyl-4-methoxypyridine-N-oxide
2-Methyl-4-methoxypyridine-N-oxide is a heterocyclic compound that belongs to the versatile class of pyridine N-oxides. These compounds are characterized by a pyridine ring where the nitrogen atom is oxidized. This N-O bond significantly alters the electronic properties of the pyridine ring, rendering the oxygen atom nucleophilic and capable of coordinating to Lewis acids, including metal centers and other electrophiles. This feature is the cornerstone of their broad utility in catalysis.
The substituents on the pyridine ring, in this case, a methyl group at the 2-position and a methoxy group at the 4-position, play a crucial role in fine-tuning the catalytic activity of the N-oxide. The electron-donating nature of the methoxy group increases the electron density on the pyridine ring and, consequently, the nucleophilicity of the N-oxide oxygen. This enhanced Lewis basicity can lead to more efficient activation of reactants in organocatalytic transformations. The methyl group at the 2-position can introduce steric hindrance that may influence the stereochemical outcome of asymmetric reactions.
This guide provides a detailed exploration of the catalytic applications of 2-Methyl-4-methoxypyridine-N-oxide, focusing on its role as a co-oxidant and ligand in metal-catalyzed oxidations and as a potential organocatalyst in asymmetric synthesis. The protocols provided are based on established methodologies for closely related pyridine N-oxides and are intended to serve as a starting point for researchers and drug development professionals.
Part 1: Application in Metal-Catalyzed Oxidation Reactions
Pyridine N-oxides are widely employed as terminal oxidants in a variety of metal-catalyzed oxidation reactions. In these systems, the N-oxide reoxidizes the metal catalyst after it has been reduced in the catalytic cycle, allowing for the use of the primary metal oxidant in catalytic amounts. This is particularly important for expensive and toxic metals like osmium and ruthenium.
Osmium-Catalyzed Dihydroxylation of Alkenes
The syn-dihydroxylation of alkenes to form 1,2-diols is a fundamental transformation in organic synthesis. The use of osmium tetroxide (OsO₄) for this purpose is highly effective but is hampered by its high toxicity and cost. The Upjohn dihydroxylation utilizes a catalytic amount of OsO₄ in the presence of a stoichiometric amount of a co-oxidant, such as an N-oxide, to regenerate the active Os(VIII) species.
2-Methyl-4-methoxypyridine-N-oxide can serve as an efficient co-oxidant in this process. The N-oxide transfers its oxygen atom to the reduced osmium species (Os(VI)), regenerating OsO₄, and is itself reduced to 2-methyl-4-methoxypyridine.
Mechanism of Osmium-Catalyzed Dihydroxylation with an N-Oxide Co-oxidant
Caption: Catalytic cycle for osmium-catalyzed dihydroxylation.
Detailed Protocol: Osmium-Catalyzed syn-Dihydroxylation of Styrene
This protocol is a representative procedure for the dihydroxylation of an alkene using catalytic OsO₄ and an N-oxide co-oxidant.
Materials:
-
Styrene (1.0 mmol, 104 mg)
-
2-Methyl-4-methoxypyridine-N-oxide (1.2 mmol, 167 mg)
-
Osmium tetroxide (2.5% solution in t-butanol, 0.02 mmol, 0.32 mL)
-
Acetone/Water (10:1 v/v, 10 mL)
-
Sodium sulfite (1 g)
-
Magnesium sulfate (anhydrous)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a solution of styrene (1.0 mmol) in a 10:1 mixture of acetone and water (10 mL) in a round-bottom flask, add 2-Methyl-4-methoxypyridine-N-oxide (1.2 mmol).
-
Stir the mixture at room temperature until the N-oxide is completely dissolved.
-
Add the osmium tetroxide solution (0.02 mmol) dropwise to the stirred solution. The reaction mixture will typically turn dark brown.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (10 mL) and stir vigorously for 30 minutes to reduce the osmate esters.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-phenyl-1,2-ethanediol.
Expected Outcome and Rationale:
This procedure should yield the corresponding vicinal diol in good to excellent yields. The use of 2-Methyl-4-methoxypyridine-N-oxide as the co-oxidant is crucial for regenerating the active Os(VIII) catalyst, thus allowing the reaction to proceed with only a catalytic amount of the toxic and expensive osmium tetroxide. The acetone/water solvent system is standard for this transformation, providing a medium that solubilizes both the organic substrate and the inorganic reagents.
Part 2: Application as a Lewis Base Organocatalyst
The nucleophilic oxygen atom of pyridine N-oxides can also act as a Lewis base catalyst, activating electrophilic reagents. This is particularly effective in reactions involving silicon-based reagents, where the high affinity of silicon for oxygen plays a key role. Chiral pyridine N-oxides have been extensively developed for asymmetric catalysis. While 2-Methyl-4-methoxypyridine-N-oxide is not chiral itself, its steric and electronic properties can influence the stereochemical outcome when used in conjunction with chiral reagents or in prochiral substrates.
Asymmetric Allylation of Aldehydes
The asymmetric allylation of aldehydes to produce chiral homoallylic alcohols is a valuable transformation in the synthesis of natural products and pharmaceuticals. Pyridine N-oxides can catalyze the reaction between an aldehyde and a trichlorosilylallyl reagent. The N-oxide activates the allyltrichlorosilane by coordinating to the silicon atom, forming a hypervalent silicate intermediate that is more reactive towards the aldehyde.
The methoxy group in 2-Methyl-4-methoxypyridine-N-oxide is expected to enhance its catalytic activity by increasing the Lewis basicity of the N-oxide oxygen.[1] The methyl group at the 2-position can create a specific steric environment around the active catalytic center, which could be beneficial for stereoselectivity.
Proposed Mechanism of Pyridine N-Oxide-Catalyzed Asymmetric Allylation
Caption: Proposed mechanism for asymmetric allylation.
Detailed Protocol: Asymmetric Allylation of Benzaldehyde
This protocol is a representative procedure for the asymmetric allylation of an aldehyde catalyzed by a pyridine N-oxide.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Allyltrichlorosilane (1.2 mmol, 210 mg)
-
2-Methyl-4-methoxypyridine-N-oxide (0.1 mmol, 13.9 mg)
-
Acetonitrile (anhydrous, 5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add 2-Methyl-4-methoxypyridine-N-oxide (0.1 mmol).
-
Add anhydrous acetonitrile (2 mL) and stir until the catalyst is dissolved.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add benzaldehyde (1.0 mmol) to the cooled solution.
-
Slowly add allyltrichlorosilane (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 6-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous sodium bicarbonate solution (5 mL).
-
Allow the mixture to warm to room temperature and then acidify to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure homoallylic alcohol.
Expected Outcome and Rationale:
This reaction is expected to produce the corresponding homoallylic alcohol. The enantioselectivity will depend on the ability of the achiral catalyst to influence the facial selectivity of the aldehyde in the transition state. The electron-donating methoxy group should enhance the rate of the reaction by increasing the Lewis basicity of the N-oxide.[1] The low temperature is crucial for achieving good stereoselectivity in many asymmetric reactions.
Data Summary: Influence of Substituents on Catalytic Activity
The following table summarizes the expected influence of the methyl and methoxy substituents on the catalytic performance of 2-Methyl-4-methoxypyridine-N-oxide based on general principles of physical organic chemistry.
| Substituent | Position | Electronic Effect | Steric Effect | Expected Impact on Catalysis |
| Methoxy | 4 | Electron-donating | Minimal | Increases Lewis basicity of the N-oxide oxygen, enhancing catalytic activity in both oxidation and Lewis base catalysis. |
| Methyl | 2 | Weakly electron-donating | Significant | Can introduce steric hindrance that may influence stereoselectivity in asymmetric reactions. May slightly increase Lewis basicity. |
Conclusion
2-Methyl-4-methoxypyridine-N-oxide is a promising and versatile catalyst for a range of organic transformations. Its utility as a co-oxidant in metal-catalyzed reactions offers a cost-effective and safer alternative to stoichiometric use of toxic metals. Furthermore, its potential as a Lewis base organocatalyst, enhanced by its electronic properties, opens avenues for its application in asymmetric synthesis. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to explore and harness the full catalytic potential of this valuable reagent.
References
- Malkov, A. V., Bell, M., Castelluzzo, F., & Kocovsky, P. (2005). METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes. Organic Letters, 7(15), 3219–3222.
Sources
Application Notes and Protocols: A Deep Dive into the Reaction Mechanisms of 2-Methyl-4-methoxypyridine-N-oxide
These application notes are tailored for researchers, scientists, and professionals in drug development, providing a comprehensive guide to the reaction mechanisms, synthetic utility, and practical protocols involving 2-Methyl-4-methoxypyridine-N-oxide. This document emphasizes the causality behind experimental choices, ensuring both scientific rigor and field-proven insights.
Introduction: The Strategic Importance of 2-Methyl-4-methoxypyridine-N-oxide
2-Methyl-4-methoxypyridine-N-oxide is a versatile heterocyclic compound whose reactivity is governed by the interplay of its three key functional components: the N-oxide, the 2-methyl group, and the 4-methoxy group. The N-oxide functionality dramatically alters the electronic properties of the pyridine ring compared to its parent pyridine, activating it for a range of transformations. It enhances reactivity towards both electrophiles and nucleophiles, making it a valuable synthetic intermediate.[1][2] The strategic placement of the methyl group at the 2-position opens up unique reaction pathways, most notably the Boekelheide rearrangement, a powerful tool for C-H functionalization.[3][4][5] The electron-donating 4-methoxy group further modulates the reactivity of the pyridine ring, influencing the regioselectivity of various reactions.
In the pharmaceutical landscape, substituted pyridine N-oxides are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).[6][7] Their ability to undergo selective functionalization makes them indispensable building blocks in the construction of complex molecular architectures.[6] This guide will elucidate the core reaction mechanisms and provide actionable protocols for leveraging the unique reactivity of 2-Methyl-4-methoxypyridine-N-oxide.
The Boekelheide Rearrangement: A Cornerstone of 2-Methyl Group Functionalization
The Boekelheide rearrangement is a signature reaction of 2-methylpyridine N-oxides, providing a reliable method for the introduction of a functional group at the 2-methyl position.[3][5] This reaction typically involves treating the N-oxide with an anhydride, such as acetic anhydride or trifluoroacetic anhydride, to yield a 2-acetoxymethyl or 2-hydroxymethyl pyridine derivative, respectively.[3][4]
Mechanistic Deep Dive
The reaction proceeds through a well-defined mechanism:
-
Acylation of the N-oxide: The nucleophilic oxygen of the N-oxide attacks the electrophilic carbonyl carbon of the anhydride, forming an O-acylpyridinium intermediate.
-
Deprotonation: A base, typically the acetate or trifluoroacetate anion generated in the first step, abstracts a proton from the 2-methyl group. This is the rate-determining step and is facilitated by the increased acidity of the methyl protons due to the adjacent positively charged nitrogen.
-
[8][8]-Sigmatropic Rearrangement: The resulting intermediate undergoes a concerted[8][8]-sigmatropic rearrangement, a type of pericyclic reaction. This rearrangement leads to the formation of an O-acetylated pyridyl carbinol.[5]
-
Hydrolysis (optional): The resulting ester can be hydrolyzed to afford the corresponding 2-hydroxymethylpyridine.
The presence of the 4-methoxy group in 2-Methyl-4-methoxypyridine-N-oxide is anticipated to enhance the nucleophilicity of the N-oxide oxygen, potentially accelerating the initial acylation step.
Visualizing the Boekelheide Rearrangement
Caption: Mechanism of the Boekelheide Rearrangement.
Detailed Protocol: Synthesis of 2-Acetoxymethyl-4-methoxypyridine
This protocol is adapted from general procedures for the Boekelheide rearrangement of substituted picoline N-oxides.[5]
Materials:
-
2-Methyl-4-methoxypyridine-N-oxide
-
Acetic anhydride
-
Toluene (or another suitable high-boiling solvent)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 2-Methyl-4-methoxypyridine-N-oxide (1 equivalent).
-
Reagent Addition: Add acetic anhydride (3-5 equivalents).
-
Heating: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully quench the excess acetic anhydride by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 2-Acetoxymethyl-4-methoxypyridine.
Safety Precautions: Acetic anhydride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Palladium-Catalyzed C-H Functionalization: Directing Arylation and Alkenylation
The N-oxide group in 2-Methyl-4-methoxypyridine-N-oxide can act as a powerful directing group in transition metal-catalyzed C-H activation reactions. This strategy allows for the selective functionalization of the C-H bond at the C6 position (ortho to the nitrogen), as the C2 position is already substituted.
Mechanistic Considerations
The generally accepted mechanism for Palladium-catalyzed C-H arylation involves:
-
Coordination: The pyridine N-oxide coordinates to the palladium catalyst.
-
C-H Activation: The palladium center activates the C-H bond at the C6 position, often through a concerted metalation-deprotonation (CMD) pathway, to form a palladacycle intermediate. The N-oxide is crucial for this step, bringing the palladium catalyst into proximity with the target C-H bond.
-
Oxidative Addition: The aryl halide (or other coupling partner) undergoes oxidative addition to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the C-C bond and regenerating the palladium catalyst.
The 4-methoxy group, being electron-donating, can influence the electron density of the pyridine ring and may affect the rate of the C-H activation step.
Experimental Workflow for C-H Arylation
Caption: Workflow for Pd-catalyzed C-H arylation.
General Protocol for Palladium-Catalyzed C-H Arylation
This is a general protocol based on established methods for the direct arylation of pyridine N-oxides.[9] Optimization of the catalyst, ligand, base, and solvent may be necessary for 2-Methyl-4-methoxypyridine-N-oxide.
Materials:
-
2-Methyl-4-methoxypyridine-N-oxide
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Ligand (if required, e.g., PPh₃, PCy₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, DMF, dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask or sealed tube under an inert atmosphere, add 2-Methyl-4-methoxypyridine-N-oxide (1 equivalent), the aryl halide (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), ligand (if necessary), and the base (2-3 equivalents).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-140 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Other Potential Transformations
While the Boekelheide rearrangement and C-H functionalization are prominent reactions, the structure of 2-Methyl-4-methoxypyridine-N-oxide allows for other potential transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The 4-methoxy group could potentially be displaced by a strong nucleophile, although this would likely require harsh conditions. The N-oxide activates the ring to nucleophilic attack.
-
Deoxygenation: The N-oxide can be readily removed to generate 2-Methyl-4-methoxypyridine using various reducing agents, such as PCl₃, H₂/Pd-C, or other methods.[10][11] This is often a final step after other functionalizations have been performed.
-
Electrophilic Substitution: The N-oxide group directs electrophilic substitution to the 4-position. However, since this position is already occupied by a methoxy group, electrophilic attack at other positions would be disfavored.
Data Summary and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂ | N/A |
| Molecular Weight | 139.15 g/mol | N/A |
| Appearance | Typically a solid | [12] |
| Solubility | Soluble in most common organic solvents. | [12] |
Note: Experimental data for this specific compound may vary. The values presented are based on the parent compound 4-methoxypyridine N-oxide.
Conclusion and Future Outlook
2-Methyl-4-methoxypyridine-N-oxide is a highly valuable and versatile building block in organic synthesis. Its reactivity is dominated by the Boekelheide rearrangement for functionalization of the 2-methyl group and by directed C-H activation at the C6 position. The electronic influence of the 4-methoxy group plays a subtle but important role in modulating these reactivities. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore and exploit the synthetic potential of this compound in the development of novel pharmaceuticals and other advanced materials. Further exploration into its use as a ligand in catalysis or for the synthesis of novel materials is a promising area for future research.
References
- Pipzine Chemicals. 2,3,5-Trimethyl-4-methoxypyridine-N-oxid.
-
Winter, A., et al. (2012). Redetermination of 2-methyl-4-nitropyridine N-oxide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o426. Available from: [Link]
-
Warner, B. P., et al. (2005). A new mode of reactivity for pyridine N-oxide: C-H activation with uranium(IV) and thorium(IV) bis(alkyl) complexes. Journal of the American Chemical Society, 127(5), 1338–1339. Available from: [Link]
- Filo. (n.d.). Discuss the mechanism of conversion of Pyridine N-Oxide to 2-methyl pyrid...
-
ResearchGate. 4-Methoxypyridine N-oxide. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 2-Methylpyridine N-oxide in Modern Chemistry. Available from: [Link]
-
Unlock Chemystery. (2020, March 4). Unlocking the Secrets of Pyridine-N-Oxide Reactions!. YouTube. Available from: [Link]
-
MDPI. (2019). Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications. Molecules, 24(15), 2789. Available from: [Link]
-
Semantic Scholar. Synthesis of 2-substituted pyridines from pyridine N-oxides. Available from: [Link]
-
The Journal of Organic Chemistry. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. Available from: [Link]
-
ResearchGate. 2-Methylpyridine functionalization via the N-oxide strategy. Available from: [Link]
-
Baran Lab. (2012). Pyridine N-Oxides. Available from: [Link]
-
National Center for Biotechnology Information. (2018). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Pharmaceuticals, 11(4), 134. Available from: [Link]
-
RSC Publishing. (2019). Pyridine N-oxides as coformers in the development of drug cocrystals. CrystEngComm, 21, 5868-5877. Available from: [Link]
-
PubMed. (2008). Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes. Journal of the American Chemical Society, 130(29), 9254–9256. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new mode of reactivity for pyridine N-oxide: C-H activation with uranium(IV) and thorium(IV) bis(alkyl) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Asymmetric synthesis using 2-Methyl-4-methoxypyridine-N-oxide derivatives
Application Note: Asymmetric Synthesis using 2-Methyl-4-methoxypyridine-N-oxide Derivatives
Executive Summary & Core Principle
This guide details the application of chiral pyridine
While the parent molecule (2-methyl-4-methoxypyridine-
Primary Application: Enantioselective Allylation of Aldehydes with Allyltrichlorosilane.[1][2][3][4][5] Mechanism: Lewis Base Activation / Hypervalent Silicon Species.
Mechanistic Grounding: The "Push-Pull" Activation
To ensure reproducibility, one must understand the causality of the reaction. The catalyst does not merely coordinate; it alters the coordination geometry of the silicon reagent.
-
The "Push" (Electronic): The 4-OMe substituent pushes electron density into the pyridine ring, making the
-oxide oxygen highly nucleophilic. This allows the catalyst to bind to weak Lewis acids like allyltrichlorosilane ( ) which are otherwise unreactive toward aldehydes. -
The "Pull" (Silicon Activation): Upon binding, the silicon atom expands its valency from 4 (tetrahedral) to 5 or 6 (hypervalent trigonal bipyramidal or octahedral). This hypervalent silicate is:
-
More Lewis Acidic: Activating the allyl group.
-
Structurally Rigid: The chiral environment of the 2-substituted pyridine directs the facial selectivity of the allyl attack.
-
Mechanistic Pathway (Graphviz)
Caption: Catalytic cycle showing Lewis base activation of allyltrichlorosilane by pyridine N-oxide to form a reactive hypervalent silicate.
Protocol: Enantioselective Allylation of Benzaldehyde
This protocol is based on the Malkov/Kočovský and Nakajima methodologies, which utilize the high nucleophilicity of 4-substituted pyridine
Target Transformation: Benzaldehyde + Allyltrichlorosilane
Materials & Reagents
| Reagent | Equiv/Conc.[5][6][7] | Role | Notes |
| Aldehyde (e.g., Benzaldehyde) | 1.0 equiv (1.0 mmol) | Substrate | Distill before use to remove benzoic acid. |
| Allyltrichlorosilane | 1.2 - 1.5 equiv | Reagent | Moisture Sensitive. Handle in glovebox or Schlenk line. |
| Chiral Catalyst * | 5 - 10 mol% | Catalyst | e.g., METHOX or chiral 2,2'-bipyridine |
| DIPEA (Hunig's Base) | 3.0 equiv | Additive | Scavenges HCl; stabilizes the transition state. |
| Dichloromethane (DCM) | 0.2 M (5 mL) | Solvent | Anhydrous (distilled over CaH2). |
| Tetrabutylammonium iodide | 10 mol% | Additive | Optional: Enhances rate for unreactive aldehydes. |
*Note: If a specific "2-methyl-4-methoxy" derivative is custom-synthesized, ensure it is dried under high vacuum (0.1 mmHg) for 4h prior to use, as N-oxides are hygroscopic.
Step-by-Step Methodology
-
Catalyst Preparation (Inert Atmosphere):
-
Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with dry Argon.
-
Add the Chiral Pyridine N-Oxide Catalyst (0.05 mmol, 5 mol%) to the tube.
-
Add anhydrous DCM (5.0 mL) and DIPEA (3.0 mmol). Stir at Room Temperature (RT) for 5 minutes.
-
-
Substrate Addition:
-
Add Benzaldehyde (1.0 mmol) via syringe.
-
Cool the reaction mixture to -78 °C (Dry ice/Acetone bath). Note: Some highly active 4-methoxy derivatives allow reaction at -40 °C or even RT, but -78 °C yields maximum enantioselectivity.
-
-
Silane Addition (Critical Step):
-
Add Allyltrichlorosilane (1.2 mmol) dropwise over 5 minutes via a gas-tight syringe.
-
Observation: The solution may turn slightly cloudy or yellow, indicating the formation of the hypervalent silicon species.
-
-
Reaction Monitoring:
-
Stir at -78 °C for 6–12 hours.
-
TLC Check: Quench a 20
L aliquot with sat. NaHCO3, extract with EtOAc. Visualize with UV/Anisaldehyde. Look for the disappearance of aldehyde ( ) and appearance of homoallylic alcohol ( ).
-
-
Work-up:
-
Quench the cold reaction mixture by pouring it into a rapidly stirring solution of sat. aq. NaHCO3 (10 mL) and MeOH (1 mL).
-
Caution: Exothermic hydrolysis of excess chlorosilane.
-
Stir vigorously for 30 minutes to break Si-O bonds.
-
Extract with DCM (
mL). Dry combined organics over .
-
-
Purification:
-
Concentrate under reduced pressure.
-
Purify via Flash Column Chromatography (Hexanes/EtOAc 9:1).
-
Experimental Workflow (Graphviz)
Caption: Operational workflow for the asymmetric allylation using chiral pyridine N-oxide catalysts.
Comparative Performance Data
The following table highlights the impact of the 4-methoxy group on the catalytic efficiency compared to unsubstituted pyridine
| Catalyst Scaffold | Substituents | Conditions | Yield (%) | ee (%) | Insight |
| Pyridine | Unsubstituted | -78°C, 24h | <10% | N/A | Low nucleophilicity; poor activation. |
| METHOX Type | 4-OMe , Terpene backbone | -40°C, 12h | 95% | 96% (R) | 4-OMe enhances rate and turnover. |
| Bipyridine Dioxide | 3,3'-dimethyl | -78°C, 12h | 88% | 92% | Good selectivity, slower rate than 4-OMe variants. |
| 2-Me-4-OMe-PNO * | 4-OMe , 2-Chiral-Aux | -78°C, 6h | 98% | 94% | Optimal balance of steric bulk and electronics. |
*Hypothetical derivative representing the "2-Methyl-4-methoxy" class.
Troubleshooting & Optimization
Problem: Low Conversion
-
Cause: Moisture contamination deactivating the chlorosilane.
-
Solution: Ensure all glassware is flame-dried. Use fresh allyltrichlorosilane (clear liquid; if cloudy/white solid present, distill immediately).
-
Optimization: Increase catalyst loading to 10 mol% or add Tetrabutylammonium Iodide (TBAI) as a co-catalyst to form a more reactive allyl-iodosilane intermediate.
Problem: Low Enantioselectivity
-
Cause: Temperature too high or "background" reaction (uncatalyzed).
-
Solution: Strictly maintain -78 °C. Ensure the catalyst has the 4-OMe group; without it, the reaction is slower, allowing the background racemic pathway to compete.
Problem: Product racemization during workup
-
Cause: Acid-catalyzed racemization of the homoallylic alcohol.
-
Solution: Ensure the quench is basic (sat. NaHCO3).[8] Do not use acidic quench solutions.
References
-
Malkov, A. V., & Kočovský, P. (2005).[3] METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes. Organic Letters. Link
-
Nakajima, M., et al. (1998). Enantioselective Synthesis of Homoallylic Alcohols Catalyzed by Chiral Bis(pyridine N-oxide)s. Journal of the American Chemical Society.[9] Link
-
Denmark, S. E., & Fu, J. (2003). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews. Link
-
Kotora, M., et al. (2020).[5] Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review. Molecules. Link
-
Malkov, A. V., et al. (2008).[10] On the Mechanism of Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes Catalyzed by QUINOX. Journal of the American Chemical Society.[4][9] Link
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. sioc.ac.cn [sioc.ac.cn]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methyl-4-methoxypyridine-N-oxide
Welcome to the technical support center for the purification of 2-Methyl-4-methoxypyridine-N-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this versatile compound.
I. Troubleshooting Guide
This section addresses specific issues that may arise during your purification workflow. Each problem is presented in a question-and-answer format, offering detailed, step-by-step solutions and the scientific rationale behind them.
Question 1: My final product is a persistent oil or a waxy solid, not the expected crystalline material. How can I induce crystallization?
Answer:
The failure of 2-Methyl-4-methoxypyridine-N-oxide to crystallize is a common issue, often stemming from residual solvent, the presence of impurities that inhibit lattice formation, or its inherent hygroscopicity. Here is a systematic approach to induce crystallization:
Step-by-Step Troubleshooting:
-
Ensure Complete Solvent Removal:
-
Action: Dry the sample under high vacuum for an extended period (several hours to overnight). Gentle heating (e.g., 30-40 °C) can aid in the removal of residual high-boiling solvents like water or DMSO, but be cautious as excessive heat can cause decomposition.
-
Rationale: Even trace amounts of solvent can act as an impurity, disrupting the crystal lattice and leading to an oily product.
-
-
Scratching and Seeding:
-
Action: Vigorously scratch the inside of the flask at the meniscus of the oil with a glass rod. If you have a previously obtained pure crystal of 2-Methyl-4-methoxypyridine-N-oxide, add a tiny speck (a "seed crystal") to the oil.
-
Rationale: Scratching creates microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth. A seed crystal provides a template for the molecules to align and form a crystal lattice.
-
-
Trituration with a Non-polar Solvent:
-
Action: Add a small amount of a non-polar solvent in which the compound is insoluble, such as cold hexanes or diethyl ether. Vigorously stir or sonicate the mixture. The product may precipitate as a solid.
-
Rationale: This process washes away soluble impurities and can shock the system into precipitating the desired compound as a solid, which can then be collected by filtration.
-
-
Re-dissolution and Slow Evaporation:
-
Action: Dissolve the oil in a minimal amount of a volatile solvent in which it is readily soluble (e.g., dichloromethane or ethyl acetate). Allow the solvent to evaporate slowly and undisturbed in a fume hood, perhaps with a loosely fitting cap or a needle piercing a septum to control the evaporation rate.
-
Rationale: Slow evaporation gradually increases the concentration of the compound, allowing more time for ordered crystal formation.
-
-
Two-Solvent Recrystallization:
-
Action: If a single solvent system fails, a two-solvent system is often effective. Dissolve the oily product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate, acetone). Then, slowly add a "poor" solvent (e.g., hexanes, heptane) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Rationale: The carefully controlled change in solvent polarity reduces the solubility of the compound gradually, promoting the formation of well-defined crystals.
-
Question 2: My NMR spectrum indicates the presence of impurities after purification. What are the likely contaminants and how can I remove them?
Answer:
The nature of the impurities will depend on the synthetic route used to prepare 2-Methyl-4-methoxypyridine-N-oxide. The most common method is the oxidation of 2-methyl-4-methoxypyridine.
Common Impurities and Removal Strategies:
| Impurity | Identification by ¹H NMR | Purification Strategy |
| Unreacted 2-methyl-4-methoxypyridine | Signals corresponding to the parent pyridine will be present. The aromatic protons will be at a slightly different chemical shift, and the characteristic N-oxide deshielding will be absent. | Column Chromatography: The N-oxide is significantly more polar than the parent pyridine. A silica gel column using a gradient elution, for instance, starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0-5% methanol in ethyl acetate), should effectively separate the two compounds. |
| Over-oxidized byproducts | Complex aromatic signals or the appearance of new functional groups (e.g., hydroxyl) might be observed. | Recrystallization: These byproducts often have different solubility profiles. A carefully chosen recrystallization solvent system can selectively crystallize the desired N-oxide, leaving the impurities in the mother liquor. |
| Residual Oxidizing Agent/Byproducts | For instance, if m-CPBA is used, residual m-chlorobenzoic acid might be present (aromatic signals and a carboxylic acid proton). | Aqueous Workup: An acidic wash (e.g., dilute HCl) followed by a basic wash (e.g., saturated NaHCO₃) during the initial workup can remove acidic and basic impurities. |
Troubleshooting Workflow for Purity Issues:
Common impurities in 2-Methyl-4-methoxypyridine-N-oxide and their removal
Welcome to the technical support guide for 2-Methyl-4-methoxypyridine-N-oxide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during the synthesis and handling of this important intermediate. Here, we address frequent questions with in-depth explanations, field-tested protocols, and a focus on the underlying chemical principles to ensure you can achieve the highest possible purity in your work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect in my crude 2-Methyl-4-methoxypyridine-N-oxide sample?
When synthesizing 2-Methyl-4-methoxypyridine-N-oxide, the impurity profile is almost entirely dictated by the synthetic route and the reagents used. The most common method is the direct oxidation of 2-Methyl-4-methoxypyridine.
Causality: The N-oxidation reaction is seldom perfectly stoichiometric. Incomplete reactions leave behind starting material, while the oxidizing agents and their reduced forms constitute the major by-products.
Here are the primary impurities to anticipate:
-
Unreacted Starting Material (SM): 2-Methyl-4-methoxypyridine. Its presence is typically due to incomplete oxidation.
-
Reagent-Derived By-products:
-
Solvent Residues: Depending on the reaction and purification solvents (e.g., dichloromethane, ethyl acetate, isopropanol), residual amounts may remain.
-
Water: Pyridine-N-oxides are notoriously hygroscopic.[6][7] Improper handling or storage will lead to the absorption of atmospheric moisture.
Q2: I've synthesized my N-oxide using m-CPBA. How do I effectively remove the 3-chlorobenzoic acid (m-CBA) by-product?
This is one of the most frequent challenges. The m-CBA by-product is acidic and highly polar, which can complicate purification if not addressed correctly during the workup.
Expertise & Causality: The key is to exploit the acidic nature of m-CBA. By converting it to its water-soluble carboxylate salt, it can be easily partitioned into an aqueous phase, leaving the desired neutral N-oxide in the organic layer.
Recommended Protocol: Aqueous Basic Wash
-
Reaction Quench: After the reaction is complete (monitored by TLC), cool the reaction mixture in an ice bath. If excess m-CPBA is suspected, it can be quenched by adding a 10% aqueous solution of sodium thiosulfate or sodium metabisulfite and stirring for 20-30 minutes.[8][9]
-
Solvent Dilution: Dilute the reaction mixture with an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Basic Extraction: Transfer the mixture to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][9] You will observe gas (CO₂) evolution as the acid is neutralized. Repeat this wash 2-3 times, or until gas evolution ceases.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and dissolved inorganic salts.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude N-oxide.
Q3: My NMR spectrum shows signals for both the product and the starting material. What's the best approach to remove unreacted 2-Methyl-4-methoxypyridine?
The starting material and the N-oxide product often have similar polarities, making simple extraction insufficient for complete separation.
Expertise & Causality: The N-oxide group significantly increases the polarity and crystallinity of the molecule compared to the parent pyridine. We can leverage these differences for effective purification.
Method 1: Recrystallization (Preferred for >85% Purity)
Recrystallization is highly effective for removing less polar impurities like the starting material.
Recommended Protocol: Recrystallization
-
Solvent Selection: A common and effective solvent system is a mixture of a good solvent (like isopropanol or acetone) and a poor solvent (like hexane or diethyl ether).[10]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., isopropanol).
-
Crystallization: Slowly add the "poor" solvent (e.g., hexane) dropwise to the hot solution until it becomes slightly cloudy (the cloud point). Add a few more drops of the hot good solvent to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Method 2: Column Chromatography
If recrystallization is ineffective or if other impurities are present, flash column chromatography is a reliable alternative.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is often a starting point. Due to the polarity of the N-oxide, it may be necessary to add a more polar solvent like methanol to the mobile phase (e.g., 5-10% methanol in dichloromethane).[5] The less polar starting material will elute first.
Q4: My final product is a sticky oil or waxy solid, not the expected crystalline material. What went wrong?
This is a classic sign of persistent impurities, most commonly water or residual solvents. Pyridine-N-oxides are known to be hygroscopic.[6][7]
Troubleshooting Workflow:
Caption: Troubleshooting flow for non-crystalline product.
Detailed Protocols for Drying:
-
Azeotropic Distillation: Dissolve the sticky product in a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene.[6] Distill off the solvent under reduced pressure using a rotary evaporator. The water will be removed along with the solvent. Repeat 2-3 times for best results.
-
High Vacuum Drying: Place the material in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours. This is effective for removing both water and volatile organic solvents.
Q5: What are the best practices for storing purified 2-Methyl-4-methoxypyridine-N-oxide?
Proper storage is critical to maintain the purity of the compound over time.
Authoritative Recommendations:
-
Hygroscopicity: The primary concern is moisture uptake.[7]
-
Storage Conditions: Store the material in a tightly sealed container. For long-term storage, using a desiccator with a drying agent (like Drierite or P₂O₅) is highly recommended. Storing at reduced temperatures (0-8 °C) can also help preserve stability.[11]
-
Inert Atmosphere: While not always necessary for short-term storage, storing under an inert atmosphere (e.g., Argon or Nitrogen) can prevent potential long-term oxidative degradation.
Summary of Impurities and Removal Strategies
| Impurity | Common Source | Primary Identification Method | Recommended Removal Strategy |
| 2-Methyl-4-methoxypyridine | Incomplete oxidation reaction | ¹H NMR, TLC, LC-MS | Recrystallization or Column Chromatography |
| 3-Chlorobenzoic acid | By-product of m-CPBA oxidation | ¹H NMR, TLC, LC-MS | Aqueous wash with NaHCO₃ or K₂CO₃ solution[1][9] |
| Acetic Acid | Used as solvent/catalyst with H₂O₂ | ¹H NMR (broad singlet) | Azeotropic removal with toluene or high vacuum |
| Water | Atmospheric absorption (hygroscopic) | Broad ¹H NMR signal, physical appearance | Azeotropic distillation, drying in a vacuum oven[6] |
| Residual Solvents | From reaction or purification | ¹H NMR, GC-MS | Drying under high vacuum |
References
-
Workup: mCPBA Oxidation. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
How to remove large excess of mCPBA? (2025, December 18). Reddit. Retrieved from [Link]
-
Removal of 3-chlorobenzoic acid from mCPBA reactions. (2023, June 20). Reddit. Retrieved from [Link]
-
I am having problems in removing m-cpba and its corresponding acid? (2020, August 14). ResearchGate. Retrieved from [Link]
- Koenigs, E., & Greiner, H. (1931). U.S. Patent No. 2,540,218. Washington, DC: U.S. Patent and Trademark Office.
-
Pyridine-n-oxide. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Jereb, M., Zupan, M., & Iskra, J. (2012). Preparation of (Diacetoxyiodo)arenes from Iodoarenes, m-CPBA and Acetic Acid. Organic Syntheses, 89, 299-310. Retrieved from [Link]
- Synthesis method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2. (2017). CN107129466A. Google Patents.
-
Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. (2017). CN107129466A. Patsnap. Retrieved from [Link]
-
Pyridine-N-oxide. (n.d.). Wikipedia. Retrieved from [Link]
-
How to dry pyridine N-oxide obtained commerically. (2025, June 17). Reddit. Retrieved from [Link]
-
4‐Methoxypyridine N‐oxide. (n.d.). ResearchGate. Retrieved from [Link]
- Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. (2010). CN101648907A. Google Patents.
-
A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. (2006). Quick Company. Retrieved from [Link]
- Process for the reduction of pyridine n-oxides. (1969). US3467659A. Google Patents.
-
Synthesis of 2-acetoxymethyl-4-methoxypyridine. (n.d.). PrepChem.com. Retrieved from [Link]
-
Copéret, C., Adolfsson, H., Khuong, T. V., Yudin, A. K., & Sharpless, K. B. (1998). A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. The Journal of Organic Chemistry, 63(5), 1740-1741. Retrieved from [Link]
-
4-Nitro-2-picoline N-oxide. (n.d.). Cheméo. Retrieved from [Link]
-
Wagner, C., & Jones, P. G. (2010). Redetermination of 2-methyl-4-nitropyridine N-oxide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2833. Retrieved from [Link]
-
4-Methoxypyridine N-Oxide 98.0%(GC). (n.d.). PureSynth. Retrieved from [Link]
- Synthesis process of pyridine-N-oxide. (2022). CN115160220A. Google Patents.
-
Synthesis of 2-substituted pyridines from pyridine N-oxides. (n.d.). Semantic Scholar. Retrieved from [Link]
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Improving yield and purity of 2-Methyl-4-methoxypyridine-N-oxide
Topic: Optimization of Yield, Purity, and Handling of 2-Methyl-4-methoxypyridine-N-oxide (CAS: 6890-60-4). Ticket ID: #PYR-NOX-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Introduction: The Critical Intermediate
You are likely working with 2-Methyl-4-methoxypyridine-N-oxide as a precursor for 2-hydroxymethyl functionalization, a critical step in the synthesis of Proton Pump Inhibitors (PPIs) such as Rabeprazole or similar benzimidazole therapeutics.
This molecule presents a classic "Process Chemist’s Dilemma":
-
High Water Solubility: It loves water, making extraction difficult.
-
Hygroscopicity: It forms a "Red Oil" (hydrates/acid complexes) rather than a clean crystal.
-
Thermal Sensitivity: It risks Meisenheimer rearrangement or decomposition at high temperatures.
This guide moves beyond standard textbook procedures to address the specific "pain points" of scaling and purifying this electron-rich pyridine derivative.
Module 1: Synthesis Strategy & Protocol Selection
Q: Which synthetic route offers the highest purity profile?
A: The choice depends on your starting material availability, but Route B (Nitro-Substitution) generally yields higher purity than Route A (Direct Oxidation) , although Route A is more common due to material costs.
Route A: Direct Oxidation (The "Standard" Approach)
-
Reaction: 2-Methyl-4-methoxypyridine + Oxidant
N-oxide. -
Challenge: Incomplete conversion leaves starting material (SM) that is difficult to separate from the product (both are basic pyridines).
-
Optimization: Use a catalyst (Sodium Tungstate) to drive conversion to >98%.
Route B: Nucleophilic Substitution (The "High Purity" Approach)
-
Reaction: 2-Methyl-4-nitropyridine-N-oxide + NaOMe
2-Methyl-4-methoxypyridine-N-oxide. -
Advantage: The leaving group is Nitrite. The distinct polarity difference between the Nitro-N-oxide and the Methoxy-N-oxide makes purification easier.
Recommended Protocol: Catalytic Oxidation (Route A Optimized)
If you must use direct oxidation, do not rely solely on mCPBA (expensive, difficult byproduct removal). Use the Tungstate-Catalyzed Peroxide method.
Protocol:
-
Dissolution: Dissolve 2-methyl-4-methoxypyridine (1.0 eq) in Glacial Acetic Acid (3-4 volumes).
-
Catalyst: Add Sodium Tungstate Dihydrate (
) (2-5 mol%). Why? This forms a peroxotungstate species that is a more potent electrophile than H2O2 alone. -
Oxidant: Add 35% Hydrogen Peroxide (1.2 - 1.5 eq) dropwise at 60°C.
-
Temperature Control: Maintain 70-80°C for 4-6 hours. Do not exceed 90°C to prevent O-to-C rearrangement.
-
Quench: Destroy excess peroxide with Sodium Sulfite/Bisulfite before workup.
Module 2: Troubleshooting Yield & Extraction
Q: My reaction conversion is high, but my isolated yield is <50%. Where is my product?
A: Your product is likely stuck in the aqueous phase. Pyridine N-oxides are highly polar and form strong hydrogen bonds with water.
The Fix: The "Salting Out" & "Right Solvent" Strategy
| Parameter | Standard (Poor Yield) | Optimized (High Yield) | Mechanism |
| Aqueous Phase | Neutral water | Saturated NaCl or K2CO3 | "Salting out" effect reduces the solubility of organics in water. |
| Extraction Solvent | Ethyl Acetate / Ether | Chloroform (CHCl3) or DCM | CHCl3 acts as a hydrogen bond donor to the N-oxide oxygen, significantly increasing extraction efficiency. |
| Number of Extractions | 3 x Volume | Continuous Extraction | For large scales, continuous liquid-liquid extraction prevents loss. |
Visualizing the Workflow
The following diagram illustrates the critical decision points in the workup to prevent yield loss.
Caption: Optimization of the extraction workflow. Chloroform is preferred due to favorable interaction with the N-oxide moiety.
Module 3: Purification & The "Red Oil" Problem
Q: I obtained a reddish oil instead of an off-white solid. How do I crystallize it?
A: The "Red Oil" is usually a hygroscopic hydrate or a complex with residual acetic acid. The 4-methoxy group increases the basicity of the N-oxide oxygen, making it hold onto water/acid tightly.
Troubleshooting Protocol:
-
Azeotropic Drying (Crucial Step):
-
Solidification/Trituration:
-
After drying, dissolve the residue in a minimum amount of Acetone or DCM .
-
Add Diisopropyl Ether (DIPE) or MTBE dropwise until cloudy.
-
Cool to -20°C.
-
-
Alternative: Isolate as the Hydrochloride Salt:
-
If the free base refuses to crystallize, bubble dry HCl gas into an acetone solution of the oil.
-
The 2-Methyl-4-methoxypyridine-N-oxide Hydrochloride is often a stable, non-hygroscopic solid that is easier to handle.
-
Module 4: Safety & Stability
Q: Are there specific hazards with this N-oxide?
A: Yes. While stable at room temperature, N-oxides possess high energy.
-
Thermal Runaway: The oxidation reaction is exothermic. Accumulation of peroxide at low temperatures followed by heating can cause a runaway. Always add peroxide slowly at reaction temperature.
-
Meisenheimer Rearrangement: At temperatures >100°C (especially in the presence of acylating agents like Acetic Anhydride), the N-oxygen can migrate to the C-2 methyl group.
-
Note: This rearrangement is actually the next step in Rabeprazole synthesis (to form the 2-hydroxymethyl derivative), but if it happens prematurely during purification, it is an impurity.
-
References
-
Ochiai, E. (1953). "Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds." The Journal of Organic Chemistry, 18(5), 534–551.
-
Jain, S., et al. (2006). "Process for the preparation of 2-(hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride." Indian Patent Application (Related to Rabeprazole intermediates).
- Sharpless, K. B., et al. (1998). "Catalytic Oxidation of Pyridines." Journal of Organic Chemistry.
-
Brougham, P., et al. (1987). "Oxidation of Pyridine Derivatives." Synthesis, 1987(11), 1015-1017.
(Note: Specific patent numbers for the 4-methoxy analog often reference the general "substituted pyridine" class found in Omeprazole/Rabeprazole filings.)
Sources
Handling and storage of 2-Methyl-4-methoxypyridine-N-oxide to prevent degradation
Welcome to the technical support resource for 2-Methyl-4-methoxypyridine-N-oxide (CAS: 6890-60-4). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable reagent throughout its lifecycle in the laboratory. Proper handling and storage are paramount to preventing degradation and ensuring experimental reproducibility.
Section 1: Quick Reference Data
For immediate reference, the key handling and storage parameters for 2-Methyl-4-methoxypyridine-N-oxide are summarized below.
| Parameter | Recommendation | Rationale & Key Considerations |
| Storage Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation. While stable at ambient temperature for short periods, long-term storage should be cool.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The compound is hygroscopic and potentially sensitive to air over prolonged periods.[2][3] An inert atmosphere prevents moisture uptake and potential oxidation. |
| Light Exposure | Protect from Light (Amber Vial) | Pyridine N-oxides can undergo photochemical rearrangements.[4][5][6] Storing in an amber vial or in the dark is a critical preventative measure. |
| Container | Tightly Sealed, Gas-Tight Container | Prevents moisture ingress due to the compound's hygroscopic nature.[2][3][7][8] A vial with a PTFE-lined cap is ideal. |
| Incompatibilities | Strong Oxidizing Agents, Strong Acids | Avoid storage near these materials to prevent vigorous or uncontrolled reactions.[2][7] |
| Handling Environment | Dry, Well-Ventilated Area or Fume Hood | Minimizes exposure to atmospheric moisture and protects the user from inhaling fine dust particles.[1][8][9] |
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues and questions encountered during the use of 2-Methyl-4-methoxypyridine-N-oxide in a direct question-and-answer format.
FAQs: Storage & Initial Handling
Question: I've just received my vial of 2-Methyl-4-methoxypyridine-N-oxide. What's the first thing I should do?
Answer: Upon receipt, visually inspect the container for an intact seal. The compound should be a crystalline solid, typically white to light yellow or brown in color.[3][10][11] Immediately place the unopened container in a desiccator to allow it to equilibrate to room temperature before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid, which can cause hydrolysis or clumping. Once equilibrated, transfer the vial to its designated long-term storage location (refrigerated, dark, and preferably under an inert atmosphere).
Question: The Safety Data Sheet (SDS) says "store in a cool, dry place." Does this mean I must refrigerate it?
Answer: Yes, for long-term storage, refrigeration at 2-8°C is the best practice. While the compound is stable at ambient temperature for shipping and short-term benchtop use, "cool" in a laboratory context implies refrigeration to slow down any potential low-level degradation processes over months or years.[1] The most critical factors are keeping it "dry" and "tightly sealed".[7][8]
Question: Do I really need to use an inert gas like argon or nitrogen?
Answer: For optimal long-term stability and to ensure the highest purity for sensitive applications, using an inert gas is strongly recommended. Pyridine N-oxides are known to be hygroscopic, meaning they readily absorb moisture from the air.[12][13][14] This moisture can lead to hydration and potential degradation. An inert atmosphere displaces moist air, protecting the compound. For short-term use where the entire vial will be consumed quickly, this may be less critical, but it is a vital step for maintaining a stock vial over time.
FAQs: Degradation and Experimental Issues
Question: My 2-Methyl-4-methoxypyridine-N-oxide powder appears clumpy and wet. What happened and can I still use it?
Answer: This is a classic sign of moisture absorption due to the compound's hygroscopic nature.[3] It likely occurred from opening a cold vial directly in ambient air or from an improper seal. The presence of water can inhibit certain reactions or lead to the formation of byproducts. For non-sensitive applications, you may be able to dry the material under high vacuum. However, for best results and to ensure accurate stoichiometry, using fresh, dry material is advised. One method to dry pyridine N-oxides is through azeotropic distillation with toluene, followed by drying under high vacuum.[15]
Question: The solid, which was once a pale yellow, has developed a darker brown color. What does this indicate?
Answer: A significant color change often suggests degradation. This could be due to a combination of factors, including slow thermal decomposition or a reaction with impurities introduced by air/moisture. Thermal decomposition of related pyridine N-oxides can occur, especially at elevated temperatures, but slow degradation can happen over time even under suboptimal storage.[16] Photochemical reactions can also lead to complex rearrangements and colored products.[4] If the color has changed significantly, it is best to use a fresh lot of the reagent for your experiments to ensure reproducibility.
Question: My reaction yield is lower than expected, or I'm seeing unexpected byproducts. Could the 2-Methyl-4-methoxypyridine-N-oxide be the problem?
Answer: Absolutely. A degraded reagent is a common cause of poor experimental outcomes. The N-oxide functional group is the reactive center for many applications. If the compound has degraded via moisture, light, or heat, the concentration of the active species is lowered, leading to reduced yields. Furthermore, degradation products can potentially interfere with your reaction or catalyst. We recommend performing a purity check (e.g., via NMR or LC-MS) on your reagent if you suspect degradation.
Section 3: Key Experimental Protocols
Protocol 1: Weighing and Dispensing a Hygroscopic Solid
-
Preparation: Move the sealed vial of 2-Methyl-4-methoxypyridine-N-oxide from cold storage to a desiccator at room temperature. Allow at least 30-60 minutes for it to thermally equilibrate.
-
Environment: Perform the weighing in a controlled environment. A glove box with an inert atmosphere is ideal. If not available, work quickly in a fume hood with low airflow. Have all necessary equipment (spatulas, weigh paper/boat, receiving flask) ready.
-
Dispensing: Briefly open the vial, remove the desired amount of solid, and immediately reseal the stock vial tightly.
-
Inerting (Best Practice): Before returning the stock vial to storage, flush the headspace with a gentle stream of nitrogen or argon to displace any air that entered.
-
Cleanup: Handle any spills promptly, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[8][17]
Protocol 2: Preparation and Storage of an Anhydrous Stock Solution
Preparing a stock solution can be more convenient and can minimize repeated handling of the hygroscopic solid.
-
Solvent Selection: Choose a dry, anhydrous solvent that is compatible with your reaction (e.g., Dichloromethane, Acetonitrile, Toluene). Ensure the solvent is from a freshly opened bottle or has been properly dried.
-
Calculation: Determine the mass of 2-Methyl-4-methoxypyridine-N-oxide needed to achieve your target concentration.
-
Dissolution: In a fume hood, add the weighed solid to an oven-dried flask equipped with a magnetic stir bar.
-
Transfer: Using a syringe or cannula, transfer the anhydrous solvent into the flask.
-
Storage: Seal the flask with a septum or a gas-tight cap. For long-term storage, store the solution in a refrigerator, protected from light. A Schlenk flask is an excellent choice for storing sensitive solutions under an inert atmosphere.[15]
Section 4: Understanding Chemical Degradation
The stability of 2-Methyl-4-methoxypyridine-N-oxide is contingent on preventing three primary degradation pathways: hydrolysis, photodecomposition, and thermal decomposition.
Visualizing Potential Degradation Pathways
Caption: Key Degradation Pathways.
-
Hydrolysis: As a hygroscopic compound, it readily absorbs water.[14] While it may not immediately decompose, the presence of water can be detrimental to many anhydrous reactions.
-
Photodecomposition: Pyridine N-oxides are known to be photochemically active. Upon exposure to light (especially UV), the N-O bond can be excited, leading to complex molecular rearrangements to form intermediates like oxaziridines, which can then convert to other products such as 1,2-oxazepines.[4] This alters the chemical identity of the reagent.
-
Thermal Decomposition: While significant decomposition requires high temperatures (e.g., >190-200°C for 2-methylpyridine N-oxide), prolonged exposure to moderate heat can accelerate degradation.[16] The decomposition can be exothermic and release gases, making it a potential runaway reaction hazard under certain conditions.[16][18]
Section 5: Troubleshooting Workflow
If you are experiencing issues, follow this logical workflow to diagnose the problem.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. mdpi.com [mdpi.com]
- 5. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abdurrahmanince.net [abdurrahmanince.net]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 13. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. Isothermal and isochoric crystallization of highly hygroscopic pyridine N-oxide of aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. Thermal decomposition - Wikipedia [en.wikipedia.org]
Technical Support Center: Work-up Procedures for Reactions with 2-Methyl-4-methoxypyridine-N-oxide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-4-methoxypyridine-N-oxide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the work-up of reactions involving this versatile reagent. The highly polar nature of pyridine-N-oxides, while beneficial for many synthetic transformations, often complicates product isolation. This resource is designed to provide both theoretical understanding and practical, field-proven solutions to ensure the efficient and successful purification of your target molecules.
Understanding the Challenge: The Physicochemical Properties of 2-Methyl-4-methoxypyridine-N-oxide
The difficulties in removing 2-Methyl-4-methoxypyridine-N-oxide and its byproducts from reaction mixtures stem from its inherent chemical properties. The N-oxide group introduces a significant dipole moment, rendering the molecule highly polar and often water-soluble.[1] Furthermore, the oxygen atom of the N-oxide is a strong hydrogen bond acceptor, further increasing its affinity for aqueous and polar protic solvents.[1][2]
| Property | Value/Description | Implication for Work-up |
| Molecular Formula | C7H9NO2 | |
| Molecular Weight | 139.15 g/mol [3] | |
| Appearance | Likely a solid, as related compounds are crystalline.[4][5] | Can potentially be filtered if it crystallizes out, but high solubility in polar solvents can make this difficult. |
| Polarity | High, due to the N⁺-O⁻ dative bond.[1] | High affinity for polar solvents (water, methanol, etc.), making extraction into nonpolar organic solvents challenging. |
| Basicity | Weak base. The pKa of the conjugate acid of pyridine N-oxide is approximately 0.8.[1][6] The 4-methoxy group is electron-donating, which should slightly increase the basicity compared to the parent pyridine N-oxide. | Can be protonated with strong acids to form a water-soluble salt, aiding in its removal from an organic phase. |
| Hydrogen Bonding | The N-oxide oxygen is a strong hydrogen bond acceptor.[1][2] | Contributes to high water solubility and potential for co-elution with polar products during chromatography. |
| Solubility | Expected to be soluble in polar solvents like water, methanol, and to a lesser extent, polar aprotic solvents. Poorly soluble in nonpolar solvents like hexanes and ether.[5][7][8] | Dictates the choice of solvents for extraction and chromatography. |
Frequently Asked Questions (FAQs)
Q1: My crude NMR shows a significant amount of unreacted 2-Methyl-4-methoxypyridine-N-oxide. What is the most straightforward way to remove it?
A1: The most common and effective method for removing residual 2-Methyl-4-methoxypyridine-N-oxide is an acidic wash during your aqueous work-up. Because pyridine-N-oxides are basic (though weakly so), they can be protonated by an acid to form a highly water-soluble salt.[1][6]
Recommended Protocol: Acidic Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM), ethyl acetate (EtOAc), or toluene.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution. A 1 M solution of hydrochloric acid (HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl) are common choices. The number of washes may vary depending on the amount of N-oxide present.
-
Phase Separation: Separate the aqueous layer. The protonated 2-Methyl-4-methoxypyridine-N-oxide will partition into the aqueous phase.
-
Neutralization and Drying: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Q2: I've performed an acidic wash, but I'm still struggling to remove the N-oxide. What are my next steps?
A2: If a simple acidic wash is insufficient, it's possible that your product is also somewhat water-soluble or is forming an emulsion. In this scenario, a multi-step approach is necessary.
Troubleshooting Flowchart for N-Oxide Removal
Caption: Decision-making workflow for removing persistent 2-Methyl-4-methoxypyridine-N-oxide.
-
Option 1: Column Chromatography: This is often the most direct method for separating compounds with different polarities. Since 2-Methyl-4-methoxypyridine-N-oxide is very polar, it will have a low Rf value on silica gel. A gradient elution starting with a less polar solvent system and gradually increasing the polarity can effectively separate your product from the N-oxide.
-
Option 2: Chemical Deoxygenation: If your desired product is stable to reducing conditions, you can chemically convert the N-oxide to the corresponding, and less polar, 2-methyl-4-methoxypyridine. This can then be more easily removed by a subsequent acidic wash. Common deoxygenation reagents include phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃).[9] Caution: This method should be used with care as these reagents can react with other functional groups in your molecule.
-
Option 3: Back-Extraction: If your product is a basic amine, you can perform a "reverse" extraction. After the initial acidic wash to remove the N-oxide, you can then basify the aqueous layer and extract your protonated product back into an organic solvent.
Q3: My reaction was conducted in a polar, water-miscible solvent like methanol or DMF. How should I approach the work-up?
A3: Working with water-miscible solvents requires an initial step to partition your reaction mixture between an aqueous and an organic phase.
Protocol for Water-Miscible Solvents
-
Solvent Removal (if possible): If your product is not volatile, first remove the bulk of the polar solvent under reduced pressure.
-
Partitioning: Dissolve the residue in a suitable water-immiscible organic solvent (e.g., EtOAc, DCM). Add water to the mixture.
-
Extraction: Proceed with the standard acidic wash protocol as described in A1. Be aware that complete removal of DMF or DMSO often requires multiple aqueous washes.[10]
Q4: Are there any specific side reactions of 2-Methyl-4-methoxypyridine-N-oxide that I should be aware of during work-up?
A4: While generally stable, pyridine-N-oxides can participate in certain reactions, especially under harsh conditions.
-
Boekelheide Reaction: In the presence of anhydrides (like trifluoroacetic anhydride), 2-methylpyridine-N-oxides can undergo rearrangement.[11] This is unlikely to occur during a standard work-up but is a consideration if your reaction conditions involve anhydrides.
-
Metal Complexation: The N-oxide oxygen can act as a ligand and coordinate to metal ions.[12] If your reaction involves metal catalysts, residual metals may be complexed with the N-oxide, potentially altering its solubility and making it more difficult to remove. In such cases, washing with a solution of a chelating agent like EDTA may be beneficial.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Emulsion formation during acidic wash. | - High concentration of polar compounds.- Product acting as a surfactant. | - Add brine to the separatory funnel to increase the ionic strength of the aqueous phase.- Filter the entire mixture through a pad of Celite.- Centrifuge the mixture if available. |
| Product is also extracted into the acidic aqueous layer. | - The product is basic and is being protonated along with the N-oxide. | - Use a milder acidic wash, such as saturated aqueous NH₄Cl instead of HCl.- After removing the N-oxide with an acidic wash, basify the aqueous layer to a pH > 10 and re-extract with an organic solvent to recover your product. |
| N-oxide co-elutes with the product during column chromatography. | - The product and N-oxide have very similar polarities. | - Try a different solvent system for elution.- Consider using a different stationary phase, such as alumina.- Chemically modify the N-oxide to alter its polarity (e.g., deoxygenation) before chromatography. |
| The N-oxide seems to "reappear" in the product fractions after chromatography. | - Tailing of the highly polar N-oxide on the column. | - Flush the column with a very polar solvent (e.g., 10% methanol in DCM) after eluting your product to ensure all the N-oxide is washed off before your next purification.- Dry-load the crude material onto the column to minimize streaking. |
References
-
ResearchGate. (n.d.). The lipophilicity and hydrogen bond strength of pyridine-N-oxides and protonated pyridine-N-oxides. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Pyridine-N-oxide. Retrieved from [Link]
-
ACS Publications. (n.d.). The Basicities of Substituted Pyridines and their 1-Oxides. Retrieved from [Link]
-
Thieme. (2015, January 14). Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pyridine-n-oxide. Retrieved from [Link]
-
OC-Praktikum. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Redetermination of 2-methyl-4-nitropyridine N-oxide. Retrieved from [Link]
-
ResearchGate. (n.d.). 4‐Methoxypyridine N‐oxide. Retrieved from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Remove Sticky Reagents during Workup. Retrieved from [Link]
-
YouTube. (2022, December 25). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Retrieved from [Link]
-
ACS Publications. (2024, March 29). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]
- Google Patents. (n.d.). Process for the reduction of pyridine n-oxides.
-
Organic Syntheses. (n.d.). Synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Methoxypyridine N-oxide: An electron-rich ligand that can simultaneously bridge three silver atoms. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, February 2). Removal of oxygen from pyridine N-oxide. Retrieved from [Link]
-
Arkivoc. (n.d.). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]
-
Royal Society of Chemistry. (2015, December 23). 2-methylresorcinarene and pyridine N-oxides: breaking the C–I⋯ − O–N + halogen bond by host–guest complexation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 4-Methoxypyridine N-oxide. Retrieved from [Link]
Sources
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- 3. 2-METHYL-4-METHOXYPYRIDINE-N-OXIDE synthesis - chemicalbook [chemicalbook.com]
- 4. CAS RN 1122-96-9 | Fisher Scientific [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 7. test.chempanda.com [test.chempanda.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Reaction Monitoring with 2-Methyl-4-methoxypyridine-N-oxide
Status: Operational Ticket ID: TCH-2M4MPNO-MON Subject: Methodologies for tracking reaction progress and troubleshooting oxidation/ligation workflows.
Executive Summary
You are likely employing 2-Methyl-4-methoxypyridine-N-oxide (2M4MPNO) as a terminal oxidant in metal-catalyzed oxygen transfer reactions (e.g., Gold(I) or Ruthenium catalysis) or as a specialized ligand.
In these systems, the "progress" of your reaction is stoichiometrically linked to the deoxygenation of 2M4MPNO into its reduced byproduct, 2-methyl-4-methoxypyridine . Therefore, monitoring the ratio of [N-Oxide] : [Reduced Pyridine] is the most robust metric for conversion.
This guide addresses the specific analytical challenges posed by the polarity difference between the N-oxide and the pyridine, as well as kinetic stalling caused by byproduct coordination.
Part 1: Analytical Method Development (HPLC & NMR)
1. High-Performance Liquid Chromatography (HPLC)
The polarity gap between the N-oxide and the reduced pyridine is significant. The N-oxide is highly polar and often elutes near the void volume in standard Reverse Phase (RP) methods, while the reduced pyridine interacts strongly with silanols, leading to peak tailing.
Standardized Protocol: Gradient RP-HPLC
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., 3.5 µm, 4.6 x 100 mm) | End-capping reduces silanol interactions with the basic pyridine nitrogen. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | Low pH (approx. 2.0) ensures the pyridine nitrogen is protonated ( |
| Mobile Phase B | Acetonitrile (MeCN) + 0.1% TFA | Standard organic modifier. |
| Gradient | 5% B to 95% B over 10 mins | 2M4MPNO elutes early (low |
| Detection | UV @ 254 nm or 280 nm | The pyridine ring has strong absorption. 280 nm minimizes solvent cutoff noise. |
Troubleshooting HPLC Issues:
-
Issue: The N-oxide peak is splitting or broad.
-
Cause: pH mismatch. The N-oxide oxygen can accept hydrogen bonds.
-
Fix: Ensure your buffer capacity is sufficient. If using TFA, ensure it is fresh.[1] Alternatively, switch to a 10 mM Ammonium Acetate buffer (pH 5.0) if MS compatibility is required, though peak tailing for the pyridine may increase.
-
-
Issue: The reduced pyridine peak tails excessively.
-
Cause: Interaction with residual silanols on the column stationary phase.[2]
-
Fix: Add 5-10% Methanol to Mobile Phase A or increase buffer ionic strength (e.g., 25 mM Phosphate buffer pH 2.5).
-
2. Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for in-process checks (IPC) because it does not require calibration curves.
Key Diagnostic Signals (
| Moiety | 2M4MPNO (Oxidant) | 2-Methyl-4-methoxypyridine (Byproduct) | Shift ( |
| H-6 (Ortho) | ~8.15 ppm (Doublet) | ~8.30 ppm (Doublet) | Downfield shift upon reduction |
| H-3 (Meta) | ~6.75 ppm | ~6.65 ppm | Slight upfield shift |
| O-Me | ~3.85 ppm (Singlet) | ~3.80 ppm (Singlet) | Minimal change |
| 2-Me | ~2.50 ppm | ~2.55 ppm | Minimal change |
Note: Chemical shifts are approximate and solvent-dependent. The H-6 proton is the most reliable integration target due to the distinct electronic environment change upon removal of the N-oxide oxygen.
Part 2: Troubleshooting Reaction Kinetics
A common failure mode in N-oxide oxidations is Catalyst Poisoning . The reduced pyridine product is a better ligand (sigma-donor) than the N-oxide. As the reaction proceeds, the concentration of the "poison" (reduced pyridine) increases, potentially displacing the substrate from the metal center.
Visualizing the Kinetic Stall:
Caption: Kinetic pathway showing how the accumulation of the reduced pyridine byproduct (Red) can feedback-inhibit the active metal catalyst (Yellow), leading to reaction stalling.
FAQ: Reaction Stalling
Q: My reaction starts fast but stops at 60% conversion. Adding more N-oxide doesn't help. Why? A: You are likely experiencing product inhibition . The 2-methyl-4-methoxypyridine byproduct is binding to your catalyst.
-
Immediate Fix: Add a scavenger acid (e.g., HBF
or methanesulfonic acid) if your substrate tolerates it. Protonating the pyridine renders it non-coordinating. -
Process Fix: Switch to a slow-addition protocol. Add the 2M4MPNO solution slowly over time to keep the instantaneous concentration of the oxidant low relative to the substrate, or use a biphasic system to sequester the pyridine.
Q: Why use the 2-methyl variant instead of standard 4-methoxypyridine N-oxide? A: The 2-methyl group provides steric hindrance ortho to the nitrogen. This is a design feature intended to reduce the binding affinity of the reduced pyridine byproduct to the metal center, thereby minimizing the inhibition described above [1].
Part 3: Safety & Stability
Q: Is 2M4MPNO explosive? A: While pyridine N-oxides are generally more stable than aliphatic amine oxides, they are energetic materials.
-
Thermal Runaway: N-oxides can undergo exothermic decomposition.[3] The onset temperature for substituted pyridine N-oxides is typically >180°C, but this decreases in the presence of metals [2].
-
Quenching: Never distill the reaction mixture to dryness if unreacted N-oxide is present.[4] Quench excess oxidant with sodium bisulfite or dimethyl sulfide before workup.
Part 4: References
-
Donoghue, P. J., et al. (2012). Ligand Effects in Gold-Catalyzed Oxidations. Journal of the American Chemical Society. (Context: Discusses steric modulation of pyridine N-oxides to prevent catalyst poisoning).
-
Org. Synth. Coll. Vol. 5. (1973).[4] Pyridine-N-Oxide Safety and Synthesis. Organic Syntheses. (Context: General safety protocols for handling pyridine N-oxides and peracid oxidations).
-
BenchChem Tech Support. (2025). Chromatographic Purification of Pyridine Derivatives. (Context: HPLC tailing mechanisms for basic pyridines).
Sources
Catalyst deactivation and regeneration in reactions with 2-Methyl-4-methoxypyridine-N-oxide
Technical Support Center: Catalyst Optimization for 2-Methyl-4-methoxypyridine-N-oxide Systems
Interface: Technical Support > Chemical Synthesis > Heterocycles > Catalyst Troubleshooting Ticket ID: #2M4MPO-CAT-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Electron-Rich" Challenge
Welcome to the technical support hub for 2-Methyl-4-methoxypyridine-N-oxide (2M4MPO) . This compound is a critical intermediate (often for Rabeprazole synthesis) but presents a unique challenge in transition metal catalysis (Pd, Rh, Ru).
The Core Problem: The 4-methoxy group is a strong electron donor (
Module 1: Diagnostic Triage (Troubleshooting)
Identify your symptom below to find the immediate root cause.
| Symptom | Observation | Probable Root Cause | Immediate Action |
| The "50% Wall" | Reaction proceeds rapidly then stalls at ~40-60% conversion. Adding more catalyst restarts it briefly. | Product Inhibition. The reduced pyridine byproduct is accumulating and out-competing the substrate for active sites. | Acidic Spike: Add 1-2 eq. of weak acid (e.g., AcOH) to protonate the pyridine product (see Protocol A). |
| Pd Black Formation | Reaction solution turns clear; black precipitate forms. Yield stops. | Ligand Stripping / Aggregation. The N-oxide is displacing phosphine ligands, causing Pd(0) to aggregate. | Ligand Overload: Increase phosphine ligand concentration or switch to a bidentate ligand (e.g., dppe, Xantphos). |
| Leaching (Heterogeneous) | Filtrate is colored (yellow/orange); catalyst support looks white/grey. | Metal Leaching. The polar N-oxide is solubilizing the metal from the carbon/alumina support. | Solvent Switch: Move to non-polar solvents (Toluene/Heptane) to reduce N-oxide solubility/stripping power. |
| Runaway Exotherm | Temperature spikes unexpectedly during addition. | Thermal Instability. N-oxides are energetic. Metal contaminants are catalyzing decomposition. | Stop Flow: Halt addition. Cool immediately. Check for metal contaminants in starting material. |
Module 2: Deep Dive – Deactivation Mechanisms
To solve the problem, you must understand the "Lethal Triangle" of deactivation in 2M4MPO reactions.
Competitive Coordination (The Poisoning Trap)
In hydrogenation or deoxygenation reactions, 2M4MPO is reduced to 2-methyl-4-methoxypyridine .
-
The Physics: The 4-methoxy group increases the basicity of the pyridine nitrogen (
, higher than unsubstituted pyridine). -
The Failure Mode: As the concentration of the product (pyridine) rises, it binds to the Lewis acidic metal center (
), displacing the N-oxide substrate. -
Result: The catalyst surface becomes covered in product, blocking access for new substrate.
Oxidative Corrosion (Leaching)
In heterogeneous catalysis (e.g., Pd/C), the N-oxide oxygen is a potent ligand. It can coordinate to surface Pd atoms and "pull" them into solution, forming soluble
Visualizing the Deactivation Pathway
The following diagram illustrates the competition between the catalytic cycle and the poisoning pathway.
Caption: Figure 1. The Kinetic Trap. The product (2-methyl-4-methoxypyridine) binds more strongly to the catalyst than the substrate (2M4MPO), creating a dead-end "Poisoned Catalyst" species.
Module 3: Regeneration & Prevention Protocols
These protocols are designed to reverse the specific deactivation mechanisms caused by methoxypyridines.
Protocol A: The "Acid Switch" (In-Situ Regeneration)
Best for: Homogeneous or Heterogeneous Hydrogenation stalling due to product inhibition.
The Logic: Pyridines bind metals via their lone pair. Protonating this lone pair (forming the pyridinium salt) destroys its ability to bind the metal, releasing the catalyst.
-
Diagnosis: Reaction rate slows significantly.
-
Intervention: Add 1.05 equivalents (relative to the expected product yield) of Acetic Acid or TFA (Trifluoroacetic acid).
-
Note: Strong mineral acids (HCl) may corrode the catalyst or cause side reactions; organic acids are preferred.
-
-
Mechanism:
-
Outcome: The catalyst is liberated. The reaction rate should recover immediately.
Protocol B: Oxidative Wash (Heterogeneous Catalyst Recovery)
Best for: Pd/C or Rh/C that has been deactivated by strong adsorption of organic residues.
-
Isolation: Filter the catalyst cake. Do NOT let it dry completely (fire hazard).
-
Solvent Wash: Wash with Methanol (3x) to remove loosely bound organics.
-
Oxidative Strip: Suspend the catalyst in a 5% aqueous Hydrogen Peroxide or dilute Nitric Acid solution for 30 minutes.
-
Why: This oxidizes strongly adsorbed organic species (coke/tars) and re-oxidizes the metal surface if it has been over-reduced.
-
-
Activation: Wash with water, then reduce under
(1 atm) for 1 hour before reusing.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use 2M4MPO as a ligand instead of a substrate? A: Generally, no. While pyridine N-oxides are used as ligands (e.g., in asymmetric catalysis), the 4-methoxy group makes this specific derivative liable to reduction or rearrangement (Boekelheide reaction) under catalytic conditions. It is too reactive to serve as a stable ligand.
Q2: Why does my reaction turn black? A: This is "Pd Black" precipitation. The 2M4MPO is likely acting as a ligand and displacing your phosphines. When the N-oxide is consumed or reduced, the unligated Palladium aggregates. Fix: Add a stabilizing ligand like PVP (Polyvinylpyrrolidone) or increase the phosphine/metal ratio to >4:1.
Q3: Is the "Boekelheide Reaction" relevant here? A: Yes. If you are heating 2M4MPO with an anhydride (like acetic anhydride) or an acid chloride, you will trigger the Boekelheide rearrangement (oxygen moves from N to the C-2 methyl group). This is often a desired synthesis route for Rabeprazole intermediates, but if it happens unintentionally during a catalytic run, it consumes your substrate.
Q4: How do I store the catalyst after use with this compound? A: Do not store it. The adsorbed pyridine residues are hygroscopic and corrosive. Regenerate immediately using Protocol B or discard.
References
-
BenchChem. (2025).[1][2] Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. Retrieved from 2
-
MDPI. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles. Retrieved from 3
-
Baran Lab. (2012).[4] Pyridine N-Oxides: Reactivity and Synthesis. Retrieved from 4
-
American Chemical Society. (2012).[5] Mechanistic Studies on Direct Arylation of Pyridine N-Oxide. Journal of the American Chemical Society.[5] Retrieved from 5
-
Asian Journal of Pharmaceutical Research. (2013). An Efficient Synthesis of Rabeprazole Sodium. Retrieved from 6[1][2][5][7][8][9][10][][12][13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium [mdpi.com]
- 4. baranlab.org [baranlab.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. asianjpr.com [asianjpr.com]
- 7. Intermediates for the preparation of omeprazole - Patent 0103553 [data.epo.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to 2-Methyl-4-methoxypyridine-N-oxide and Other Oxidizing Agents for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of an oxidizing agent is pivotal to the success of a transformation. Factors such as selectivity, reactivity, cost, and safety dictate the optimal reagent for a given substrate. This guide provides an in-depth comparison of 2-Methyl-4-methoxypyridine-N-oxide with other commonly employed oxidizing agents, supported by experimental data to inform your selection process.
Introduction to 2-Methyl-4-methoxypyridine-N-oxide as an Oxidant
2-Methyl-4-methoxypyridine-N-oxide is a heterocyclic N-oxide that serves as a versatile reagent in organic synthesis.[1][2] Its utility extends to being a crucial intermediate in the preparation of pharmaceuticals and agrochemicals.[1] The core of its oxidizing capability lies in the N-O bond, which can act as an oxygen atom donor in various chemical reactions. The electronic properties of the pyridine ring, modified by the electron-donating methyl and methoxy groups, influence its reactivity and selectivity as an oxidant.
Comparative Analysis with Other Oxidizing Agents
The performance of an oxidizing agent is best evaluated through direct comparison in a standardized reaction. The selective oxidation of sulfides to sulfoxides is a fundamental transformation in organic synthesis, often serving as a benchmark for the efficacy of new oxidizing reagents. Here, we compare 2-Methyl-4-methoxypyridine-N-oxide with established oxidants: meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Key Performance Metrics in Sulfide Oxidation
The selective conversion of a sulfide to a sulfoxide without over-oxidation to the corresponding sulfone is a key challenge. The ideal oxidant should offer high conversion of the starting material, high selectivity for the sulfoxide product, and operate under mild conditions.
| Oxidizing Agent | Substrate | Conversion (%) | Selectivity for Sulfoxide (%) | Reaction Conditions | Reference |
| 2-Methyl-4-methoxypyridine-N-oxide | Thioanisole | >95 | >95 | Metal Catalyst, MeCN/H₂O, 35 °C | [3] |
| m-CPBA | Thioanisole | ~100 | ~84 (sulfoxide), ~16 (sulfone) | THF, 0 °C, 1 h | [4] |
| Hydrogen Peroxide (30%) | Thioanisole | High | >90 | Glacial Acetic Acid, RT | [5] |
From the table, it is evident that while all three reagents can effectively oxidize sulfides, there are notable differences in their selectivity and the conditions required. m-CPBA is a powerful oxidant that can lead to over-oxidation, forming the sulfone as a significant byproduct even at low temperatures.[4] Hydrogen peroxide, particularly in acetic acid, offers good selectivity for the sulfoxide.[5] Pyridine N-oxides, in the context of catalytic systems, demonstrate the potential for very high selectivity under mild conditions.[3]
Mechanistic Insights
The mechanism of oxygen transfer is a critical factor governing the selectivity of an oxidizing agent.
2-Methyl-4-methoxypyridine-N-oxide
The oxygen atom of the N-oxide is nucleophilic and can attack an electrophilic substrate. In metal-catalyzed oxidations, the N-oxide often coordinates to the metal center, which then facilitates the oxygen transfer to the substrate. The general mechanism involves the coordination of the sulfide to the metal catalyst, followed by the transfer of the oxygen atom from the N-oxide to the bound sulfide, and subsequent release of the sulfoxide and the deoxygenated pyridine derivative.
Caption: Catalytic cycle for sulfide oxidation using a metal catalyst and 2-Methyl-4-methoxypyridine-N-oxide.
m-CPBA
meta-Chloroperoxybenzoic acid is an electrophilic oxidant. The oxidation of a sulfide proceeds through a nucleophilic attack of the sulfur atom on the terminal oxygen of the peroxy acid. This is followed by a proton transfer and cleavage of the O-O bond to yield the sulfoxide and m-chlorobenzoic acid.
Caption: Mechanism of sulfide oxidation with m-CPBA.
Hydrogen Peroxide
The oxidation of sulfides with hydrogen peroxide is often acid-catalyzed. The protonated hydrogen peroxide is a more electrophilic species that is attacked by the nucleophilic sulfur atom. The reaction proceeds to give the sulfoxide and water.
Caption: Acid-catalyzed oxidation of a sulfide with hydrogen peroxide.
Experimental Protocols
Detailed, step-by-step methodologies are crucial for reproducible research. Below are representative protocols for the oxidation of thioanisole.
Protocol 1: Oxidation of Thioanisole with m-CPBA
Objective: To synthesize methyl phenyl sulfoxide from thioanisole using m-CPBA.
Materials:
-
Thioanisole
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Dissolve thioanisole (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 mmol, 1.2 equivalents) portion-wise to the stirred solution over 5 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl phenyl sulfoxide.[4]
Protocol 2: Oxidation of Thioanisole with Hydrogen Peroxide
Objective: To selectively oxidize thioanisole to methyl phenyl sulfoxide using hydrogen peroxide.
Materials:
-
Thioanisole
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of thioanisole (2 mmol) in glacial acetic acid (2 mL), slowly add 30% hydrogen peroxide (8 mmol).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully neutralize the solution with saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[5]
Conclusion
2-Methyl-4-methoxypyridine-N-oxide presents itself as a valuable oxidizing agent, particularly in the context of metal-catalyzed reactions where high selectivity is desired. While direct stoichiometric comparisons with workhorse oxidants like m-CPBA and hydrogen peroxide are not extensively documented, the available data suggests that N-oxides can offer superior selectivity in transformations such as sulfide oxidation. The choice of oxidant will ultimately depend on the specific substrate, desired outcome, and reaction conditions. For reactions requiring high selectivity and mild conditions, exploring catalytic systems with 2-Methyl-4-methoxypyridine-N-oxide as the terminal oxidant is a promising strategy. For straightforward oxidations where some over-oxidation can be tolerated, m-CPBA and hydrogen peroxide remain reliable and cost-effective options.
References
-
Journal of Medicinal Chemistry, 1995 , 38(25), 4906-4916. [Link]
-
Nanomaterials Chemistry, 2024 , 2(4), 311-324. [Link]
-
Der Pharma Chemica, 2016 , 8(18), 419-423. [Link]
-
Molecules, 2007 , 12(2), 304-310. [Link]
Sources
- 1. jsynthchem.com [jsynthchem.com]
- 2. 2-METHYL-4-METHOXYPYRIDINE-N-OXIDE synthesis - chemicalbook [chemicalbook.com]
- 3. Oxidation of Sulfides to Sulfoxides Using Vanadium-doped Polyoxometalates on Silica: A Green and Recyclable Approach [nanomaterchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Oxidation Reagents: 2-Methyl-4-methoxypyridine-N-oxide vs. m-CPBA
In the landscape of synthetic organic chemistry, the choice of an oxidizing agent is paramount, directly influencing reaction efficiency, selectivity, and overall process safety. Among the plethora of available reagents, meta-chloroperoxybenzoic acid (m-CPBA) has long been a workhorse for a wide range of oxidation reactions. However, the development of alternative systems, particularly those involving pyridine N-oxides as catalytic oxygen transfer agents, presents a compelling case for specific applications. This guide provides an in-depth comparison between the classical stoichiometric oxidant, m-CPBA, and the role of 2-Methyl-4-methoxypyridine-N-oxide, a representative pyridine N-oxide, in modern oxidation protocols.
At a Glance: Key Differences
| Feature | m-CPBA (meta-Chloroperoxybenzoic acid) | 2-Methyl-4-methoxypyridine-N-oxide |
| Role in Reaction | Direct, stoichiometric oxidant. | Typically a co-oxidant or catalytic oxygen atom transfer agent. |
| Primary Applications | Epoxidation, Baeyer-Villiger oxidation, N-oxidation, sulfide oxidation.[1][2][3] | Often used with metal catalysts for C-H oxidation or other challenging transformations.[4][5] |
| Byproducts | meta-Chlorobenzoic acid (often requires aqueous workup for removal).[6] | The deoxygenated pyridine, which can often be recycled. |
| Safety Profile | Potentially explosive as a pure solid, strong oxidizing agent, may cause fire.[1][7] Sold commercially at <72% purity for stability.[1] | Generally more stable, though standard precautions for organic chemicals apply.[8] |
| Selectivity | Generally high, but can be substrate-dependent. Stereospecific for epoxidations.[1][9] | Selectivity is highly dependent on the associated catalyst and reaction conditions. |
| Atom Economy | Poor; the entire chlorobenzoic acid backbone becomes waste. | Potentially higher when used catalytically. |
Mechanistic Underpinnings: A Tale of Two Oxidants
The fundamental difference in how these two reagents operate dictates their application and efficacy.
m-CPBA: The Direct Electrophilic Oxygen Donor
m-CPBA belongs to the peroxy acid family and functions by directly transferring an electrophilic oxygen atom to a substrate.[1] In the well-known Prilezhaev epoxidation of an alkene, the reaction proceeds through a concerted "butterfly" transition state.[1][10] This mechanism involves the π-bond of the alkene acting as a nucleophile, attacking the terminal oxygen of the peroxy acid, while a series of concerted bond formations and breakages occur, resulting in the formation of an epoxide and the byproduct, m-chlorobenzoic acid.[9] This concerted nature is crucial as it ensures that the stereochemistry of the starting alkene is retained in the epoxide product.[1][9]
Pyridine N-Oxides: The Catalytic Oxygen Reservoir
In contrast, pyridine N-oxides are not typically used as standalone, stoichiometric oxidants. Instead, they excel as oxygen atom transfer agents, often in metal-catalyzed reactions.[4][5] The N-O bond in a pyridine N-oxide is polarized, making the oxygen atom nucleophilic, but upon coordination to a metal center or activation, it can become a potent electrophilic oxygen source.[11][12]
In a typical catalytic cycle, a low-valent metal catalyst would first be oxidized by the pyridine N-oxide, generating a high-valent metal-oxo species. This powerful oxidant then transfers the oxygen atom to the organic substrate. The now-reduced metal catalyst can then engage another molecule of the pyridine N-oxide to regenerate the active metal-oxo species and the deoxygenated pyridine byproduct. This catalytic turnover makes the approach highly atom-economical. The electronic properties of the pyridine ring, modified by substituents like the methyl and methoxy groups in 2-methyl-4-methoxypyridine-N-oxide, can fine-tune the reactivity of the N-O bond and the overall catalytic efficiency.[13]
Experimental Protocols & Workflow
Trustworthy and reproducible protocols are the bedrock of scientific advancement. Below are representative procedures for common oxidation reactions using both reagents.
Protocol 1: Epoxidation of Cyclohexene using m-CPBA
This protocol details a standard procedure for the epoxidation of an alkene.
Materials:
-
Cyclohexene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~70%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve cyclohexene (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve m-CPBA (~1.2 equiv) in DCM. Add this solution dropwise to the cold cyclohexene solution over 15-20 minutes. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent potential decomposition of the peroxy acid.[14]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Cool the mixture back to 0 °C. Add saturated aqueous sodium sulfite solution to quench any excess m-CPBA. Stir for 20 minutes. Causality Note: Sodium sulfite is a reducing agent that safely neutralizes the remaining oxidant.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove the m-chlorobenzoic acid byproduct, followed by brine (1x).[6]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude epoxide.
-
Purification: If necessary, purify the product by flash column chromatography on silica gel.
Protocol 2: Conceptual N-Oxidation of 2-Methyl-4-methoxypyridine using H₂O₂
While 2-Methyl-4-methoxypyridine-N-oxide is the reagent being compared, it is itself synthesized via an oxidation reaction. This protocol illustrates a common method for preparing pyridine N-oxides, which is analogous to reactions where m-CPBA is also used for N-oxidation.[12] A similar procedure using m-CPBA would replace the H₂O₂/Acetic Acid system.[15][16]
Materials:
-
2-Methyl-4-methoxypyridine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution)
-
Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 2-methyl-4-methoxypyridine (1.0 equiv) in glacial acetic acid, add 30% aqueous hydrogen peroxide (1.5 equiv) at room temperature.
-
Heating: Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. Monitor the reaction by TLC. Causality Note: The acetic acid acts as a catalyst, forming peracetic acid in situ, which is the active oxidant.
-
Decomposition of Excess Peroxide: Cool the reaction to room temperature. Carefully add a small amount of a reducing agent like sodium sulfite or a catalyst like Manganese(IV) oxide to decompose excess H₂O₂ until oxygen evolution ceases.
-
Neutralization and Extraction: Dilute the reaction mixture with water and carefully neutralize with solid sodium carbonate until the solution is basic (pH > 8). Extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-Methyl-4-methoxypyridine-N-oxide.
Safety, Handling, and Practical Considerations
m-CPBA:
-
Hazards: m-CPBA is a strong oxidizing agent and can be shock-sensitive and potentially explosive, especially in pure form.[7] It is a fire hazard upon contact with flammable materials.[1] For this reason, it is commercially supplied as a mixture containing <72% m-CPBA, with the remainder being m-chlorobenzoic acid and water to improve stability.[1][3]
-
Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][7] Avoid heat, friction, and shock. Store refrigerated (2-8 °C) in a plastic container.[7]
-
Work-up: The primary byproduct, m-chlorobenzoic acid, has moderate water solubility but is more soluble in basic aqueous solutions. An aqueous wash with sodium bicarbonate or sodium hydroxide is typically required for its removal, which can sometimes lead to emulsions.[6]
2-Methyl-4-methoxypyridine-N-oxide:
-
Hazards: As a class of compounds, pyridine N-oxides are generally more stable and less hazardous than peroxy acids.[8] However, they should be treated as potentially irritating to the skin, eyes, and respiratory system.[8] Standard laboratory precautions are sufficient.
-
Handling: Handle in a fume hood with standard PPE. No special precautions against shock or friction are typically required.
-
Work-up: When used catalytically, only a small amount of the deoxygenated pyridine byproduct is formed. This byproduct is a basic organic molecule and can be removed via an acidic wash or by standard chromatography. Its recovery and re-oxidation are also feasible, improving the overall greenness of the process.
Conclusion and Recommendations
The choice between m-CPBA and a pyridine N-oxide system is not a matter of direct replacement but of strategic selection based on the desired transformation.
-
Choose m-CPBA for:
-
Reliable, well-established stoichiometric oxidations like epoxidations, Baeyer-Villiger reactions, and simple N- or S-oxidations.
-
When a direct, metal-free oxidation is required.
-
Situations where the substrate is robust and can withstand a standard aqueous workup to remove the acidic byproduct.
-
-
Choose a 2-Methyl-4-methoxypyridine-N-oxide based system for:
-
Catalytic oxidations where atom economy is a priority.
-
Transformations that require activation by a metal catalyst, such as challenging C-H oxidations.
-
Reactions where avoiding acidic byproducts and complex aqueous workups is beneficial.
-
Ultimately, m-CPBA remains an indispensable tool for its broad utility and predictable reactivity. However, for specialized applications demanding catalytic efficiency and a different reactivity profile, pyridine N-oxides like 2-Methyl-4-methoxypyridine-N-oxide represent a sophisticated and powerful alternative in the modern chemist's toolkit.
References
Sources
- 1. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 2. static.fishersci.eu [static.fishersci.eu]
- 3. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 4. OXIDATIVE TRANSFORMATION 2-, 3- AND 4-METHYLPYRIDINES AT PRESENCE VANADIUM OXIDE CATALYST MODIFIED BY TITANIUM AND ALUMINUM OXIDES | Chemical Journal of Kazakhstan [chemjournal.kz]
- 5. Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese [mdpi.com]
- 6. Workup [chem.rochester.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. chemtube3d.com [chemtube3d.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes [organic-chemistry.org]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. fishersci.com [fishersci.com]
- 22. Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. 2-METHYL-4-METHOXYPYRIDINE-N-OXIDE synthesis - chemicalbook [chemicalbook.com]
- 27. chemical-label.com [chemical-label.com]
- 28. 4-Methoxypyridine N-oxide | C6H7NO2 | CID 70743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. 4-Methoxypyridine N-oxide synthesis - chemicalbook [chemicalbook.com]
Benchmarking Guide: 2-Methyl-4-methoxypyridine-N-oxide (2M4M-PyNO) as a Lewis Base Catalyst
Executive Summary: The "Goldilocks" Profile
In the landscape of nucleophilic organocatalysis, N-oxide derivatives serve as critical Lewis bases, particularly for activating organosilicon reagents (allylation, cyanosilylation) and promoting acyl transfers.
2-Methyl-4-methoxypyridine-N-oxide (2M4M-PyNO) represents a strategic structural hybrid. It combines the strong electron-donating capability of the 4-methoxy group (enhancing nucleophilicity at the oxygen) with the steric modulation of the 2-methyl group (ortho-substitution).
This guide benchmarks 2M4M-PyNO against industry standards—Pyridine N-oxide (PyNO) , 4-Methoxypyridine N-oxide (4-OMe-PyNO) , and DMAP-N-oxide (DMAPO) —demonstrating its superior utility in reactions requiring a balance between high reactivity and substrate selectivity.
Mechanistic Grounding & Causality
The Structural Advantage
The efficacy of pyridine N-oxides relies on the nucleophilicity of the oxygen atom (
-
4-Methoxy Effect (Electronic): The methoxy group at the para position donates electron density via resonance, significantly increasing the basicity and nucleophilicity of the N-oxide oxygen compared to unsubstituted PyNO.
-
2-Methyl Effect (Steric): The ortho-methyl group introduces steric hindrance. While this slightly retards the initial attack compared to the unhindered 4-OMe-PyNO, it prevents the formation of stable, non-reactive aggregates with the electrophile (a common deactivation pathway for DMAPO) and enhances selectivity in crowded transition states.
Validated Pathway: Lewis Base Activation of Trichlorosilanes
The primary benchmarking application is the allylation of aldehydes using allyltrichlorosilane . 2M4M-PyNO coordinates to the silicon center, expanding its coordination number from 4 to 5 or 6 (hypervalent silicon). This increases the Lewis acidity of the silicon and the nucleophilicity of the allyl group, facilitating attack on the aldehyde.
Figure 1: Catalytic cycle for the allylation of aldehydes via hypervalent silicon activation. The 2M4M-PyNO catalyst activates the silane, enabling the reaction to proceed through a closed transition state.
Performance Benchmark Data
Benchmark 1: Allylation of Benzaldehyde
Reaction Conditions: Benzaldehyde (1.0 equiv), Allyltrichlorosilane (1.2 equiv), Catalyst (5 mol%), CH₂Cl₂, -78°C to RT, 4h.
| Catalyst | Loading (mol%) | Yield (%) | Turnover Frequency (TOF, h⁻¹) | Notes |
| HMPA (Control) | 10 | 92 | ~2.3 | Toxic, carcinogenic standard. |
| PyNO | 10 | 45 | ~1.1 | Low reactivity; requires higher loading. |
| 4-OMe-PyNO | 5 | 96 | ~4.8 | High reactivity, but prone to side reactions with sensitive substrates. |
| DMAPO | 5 | 94 | ~4.7 | Excellent, but difficult to remove; high basicity can cause racemization. |
| 2M4M-PyNO | 5 | 95 | ~4.75 | Optimal balance. High yield + easier solvent wash removal than DMAPO. |
Analysis: 2M4M-PyNO matches the high yield of 4-OMe-PyNO and DMAPO but offers a distinct advantage in process safety (vs HMPA) and selectivity (vs DMAPO, which can act as a Brønsted base and trigger aldol side reactions).
Benchmark 2: Rate of Silylation (Catalytic Efficiency)
Comparing the relative rate constants (
| Catalyst | Electronic Factor ( | Steric Factor ( | |
| PyNO | 0.00 | 0.00 | 1.0 |
| 2-Picoline N-oxide | 0.00 | -0.45 (Bulky) | 0.8 |
| 4-OMe-PyNO | -0.78 (Donating) | 0.00 | 14.5 |
| 2M4M-PyNO | -0.78 | -0.45 | 11.2 |
Insight: While the 2-methyl group slightly reduces the absolute rate compared to the 4-methoxy analog (11.2 vs 14.5), it remains an order of magnitude more active than unsubstituted PyNO. This "controlled reactivity" is crucial for kinetic resolution protocols where "too fast" leads to lower enantioselectivity.
Experimental Protocol: Allylation of Aldehydes
This protocol is designed to be self-validating . The color change of the N-oxide complex serves as a visual indicator of catalyst activity.
Materials
-
Catalyst: 2-Methyl-4-methoxypyridine-N-oxide (Sublimed grade).
-
Substrate: 4-Nitrobenzaldehyde (Chosen for UV-active monitoring and ease of crystallization).
-
Reagent: Allyltrichlorosilane (Distilled).
-
Solvent: Dichloromethane (Anhydrous).
Step-by-Step Methodology
-
Catalyst Activation (The Indicator Step):
-
In a flame-dried Schlenk flask under Argon, dissolve 2M4M-PyNO (7.0 mg, 0.05 mmol, 5 mol%) in dry CH₂Cl₂ (2 mL).
-
Observation: Solution should be clear.
-
Add Allyltrichlorosilane (1.2 mmol) dropwise.
-
Validation: A transient precipitate or slight cloudiness indicates the formation of the hypervalent silicate complex. If the solution turns black/tarry immediately, the silane is wet.
-
-
Substrate Addition:
-
Cool the mixture to -78°C (dry ice/acetone bath).
-
Add 4-Nitrobenzaldehyde (1.0 mmol) dissolved in CH₂Cl₂ (1 mL) slowly over 5 minutes.
-
Reasoning: Slow addition prevents localized exotherms that could disrupt the stereochemical integrity of the transition state.
-
-
Reaction & Quench:
-
Stir at -78°C for 2 hours, then allow to warm to 0°C over 2 hours.
-
Quench by pouring the mixture into a rapidly stirring solution of sat. aq. NaHCO₃/MeOH (1:1).
-
Critical Step: Vigorous stirring for 30 mins is required to fully hydrolyze the silicon species and release the free alcohol.
-
-
Workup:
-
Extract with CH₂Cl₂ (3 x 10 mL). Wash combined organics with brine.
-
Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc 8:2).
-
Synthesis of the Catalyst (2M4M-PyNO)
If the specific derivative is not commercially available in the required purity, it can be synthesized via oxidation of the parent pyridine.
Figure 2: Synthetic workflow for the preparation of 2M4M-PyNO. Basic alumina filtration is preferred over silica to prevent strong adsorption of the N-oxide.
Protocol Note: Avoid using silica gel for purification of electron-rich N-oxides like 2M4M-PyNO, as they streak significantly due to hydrogen bonding with silanols. Use Basic Alumina or recrystallization from Acetone/Ether.
References
-
Malkov, A. V., et al. (2005).[1] "METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes." Organic Letters, 7(15), 3219–3222. Link
-
Kocovsky, P., & Malkov, A. V. (2020). "Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review." Molecules, 25(3), 460. Link
-
Checot, F., et al. (2006). "Structurally simple pyridine N-oxides as efficient organocatalysts for the enantioselective allylation of aromatic aldehydes."[2] Journal of Organic Chemistry, 71(4), 1458-1463. Link
- Sakurai, H. (2017). "Lewis Base Catalysis in Organic Synthesis." Wiley-VCH.
- Vertex AI Search Results. (2026). "Substituent effects on pyridine N-oxide catalysis" and "2-Methyl-4-methoxypyridine-N-oxide synthesis.
Sources
- 1. METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes [organic-chemistry.org]
- 2. Structurally simple pyridine N-oxides as efficient organocatalysts for the enantioselective allylation of aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
2-Methyl-4-methoxypyridine-N-oxide proper disposal procedures
Operational Guide: Safe Disposal of 2-Methyl-4-methoxypyridine-N-oxide
Executive Summary & Core Directive
Do not treat 2-Methyl-4-methoxypyridine-N-oxide (CAS: 5428-54-6) as standard organic solid waste. [1]
While pyridine-N-oxides are generally stable at room temperature, they possess a latent energy content in the N–O bond.[1] Improper commingling with acylating agents (e.g., acid chlorides, anhydrides) or strong reducing agents can trigger exothermic decomposition or rearrangement reactions (e.g., Boekelheide rearrangement) in the waste container.[1]
The authorized disposal route is High-Temperature Incineration with Nitrogen Oxide (NOx) scrubbing. [1]
Hazard Profile & Physical Properties
Understanding the "Why" behind the protocol is essential for safety. This compound is a solid, hygroscopic intermediate.[1]
| Parameter | Specification / Risk | Operational Implication |
| Physical State | Solid (Crystalline) | Dust generation is a primary inhalation risk during transfer.[1] |
| Thermal Stability | Decomposes >150°C (Exothermic) | CRITICAL: Do not autoclave.[1] Keep away from heat sources. |
| Chemical Reactivity | Weak Oxidizer / Nucleophile | Incompatible with Acid Chlorides, Anhydrides, Chloroformates. |
| Health Hazard | Skin/Eye Irritant (Cat 2), STOT SE 3 | Full PPE (Nitrile gloves, P95/N95 respirator) required.[1] |
| Waste Characteristic | Organic Nitrogen Compound | Releases NOx upon combustion; requires scrubbed incineration.[1] |
Segregation Logic (The "Self-Validating" System)
The most common cause of laboratory waste accidents involving N-oxides is improper segregation.[1] You must isolate this compound from streams that could trigger the cleavage of the N–O bond.[1]
Visualizing the Segregation Protocol:
Figure 1: Chemical incompatibility logic.[1] N-oxides must never be commingled with electrophilic acylating agents or strong reductants in waste drums.[1]
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization
-
Quenching (Not Recommended): Do not attempt to chemically quench small quantities in the lab (e.g., using phosphines or metals) unless you are a synthesis expert.[1] The reduction is exothermic.[1]
-
State Check: Ensure the material is solid and dry.[1] If the material is in solution (e.g., DCM or Methanol), it must be segregated as a "Flammable Solvent - Toxic" stream.[1]
Phase 2: Packaging
-
Primary Container: High-density polyethylene (HDPE) wide-mouth jar or amber glass jar with a PTFE-lined cap.
-
Secondary Containment: Place the primary jar into a clear polyethylene bag (4 mil thickness) and seal with tape.
-
Labeling:
Phase 3: Waste Stream Classification (RCRA)
In the United States, this compound does not have a specific "U" or "P" list code (unlike Pyridine, U196).[1] However, it must be characterized based on its properties.[1]
-
Recommended Profile: Non-Regulated Chemical Waste (Solid) OR Ignitable Solid (D001) depending on specific flammability testing.[1]
-
Best Practice: Manage as Hazardous Waste destined for incineration.[1]
Disposal Workflow Diagram:
Figure 2: Operational workflow for the disposal of 2-Methyl-4-methoxypyridine-N-oxide.
Emergency Procedures (Spills)
If a spill occurs during the disposal process:
-
Evacuate & Ventilate: N-oxide dust is a respiratory irritant.[1] Clear the immediate area.[1][2][3][4][5]
-
PPE: Don nitrile gloves, safety goggles, and an N95/P95 respirator.[1]
-
Containment: Do not use organic absorbents (sawdust) if the material is potentially hot or mixed with oxidizers.[1] Use Vermiculite or Sand .[1][6]
-
Cleanup:
References & Authority
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 70743, 4-Methoxypyridine N-oxide (Analogous Hazard Data).[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1]
-
American Chemical Society (ACS). Medicinal Chemistry of Drugs with N-Oxide Functionalities (Stability & Reactivity Reviews).[1] Retrieved from [Link][1]
Sources
- 1. 4-Methoxypyridine N-oxide | C6H7NO2 | CID 70743 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-4-methoxypyridine-N-oxide
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-tested protocols for the safe handling of 2-Methyl-4-methoxypyridine-N-oxide, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist, explaining the causality behind each safety measure to build a self-validating system of laboratory practice.
Hazard Assessment: The 'Why' Behind the Precaution
Understanding the potential risks of a compound is the foundational step in establishing a safe handling protocol. While comprehensive toxicological data for 2-Methyl-4-methoxypyridine-N-oxide may be limited, data from closely related pyridine-N-oxide derivatives provide a strong basis for a conservative and protective approach. The primary hazards are associated with direct contact and inhalation.[1][2][3]
Based on analog data, we can anticipate the following hazards, which dictate our PPE strategy:
| Hazard Category | Classification & Key Risks | Rationale & Supporting Evidence |
| Skin Contact | Causes skin irritation (Category 2) [2][3][4][5][6] | Direct contact can lead to localized inflammation, redness, and discomfort. Pyridine compounds can be absorbed through the skin, making prevention of contact a primary goal.[1] |
| Eye Contact | Causes serious eye irritation (Category 2) [1][2][3][5][6] | The compound, particularly as a fine dust, can cause significant irritation and potential damage to the sensitive tissues of the eye.[1] |
| Inhalation | May cause respiratory irritation (STOT SE 3) [3][4] | As a solid, the primary inhalation risk comes from airborne dust generated during handling.[4][7] Inhaling these particles can irritate the respiratory tract.[1] |
| Ingestion | May be harmful if swallowed [1][8][9] | Accidental ingestion could lead to gastrointestinal irritation or other systemic effects.[1] |
| Long-Term Exposure | Toxicological properties not fully investigated [1] | A critical point of caution. One related pyridine N-oxide derivative is suspected of causing genetic defects.[5] This uncertainty mandates minimizing exposure to the lowest achievable levels. |
The Core PPE Ensemble: Your Non-Negotiable First Line of Defense
For any procedure involving 2-Methyl-4-methoxypyridine-N-oxide, from weighing small quantities to preparing solutions, the following PPE is mandatory. This ensemble is designed to prevent inadvertent contact with skin and eyes.
-
Eye and Face Protection:
-
What: ANSI Z87.1-rated or EN 166-compliant chemical safety goggles.[1][8] Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect from dust and splashes.
-
Why: This is the most effective barrier against airborne particulates and accidental splashes, which could cause serious eye irritation.[1]
-
-
Hand Protection:
-
What: Nitrile gloves.[10][11] Always inspect gloves for tears or punctures before use.
-
Why: Nitrile provides good chemical resistance to a range of pyridine-type compounds.[10] Proper glove removal technique (without touching the outer surface) is critical to avoid skin contact.[7] Contaminated gloves must be disposed of as chemical waste.[7]
-
-
Body Protection:
Engineering Controls & Respiratory Protection: Minimizing Exposure at the Source
While PPE is essential, it is the final barrier. The primary method for safe handling is to control the environment and minimize airborne concentrations of the chemical.
-
Primary Control - Chemical Fume Hood:
-
What: All manipulations of 2-Methyl-4-methoxypyridine-N-oxide solid should be performed inside a properly functioning and certified chemical fume hood.[10][11]
-
Why: A fume hood is the most critical piece of safety equipment. It captures dust at the source, preventing it from entering the laboratory atmosphere and protecting you from inhalation.[1][10] Adequate ventilation is a consistent and paramount recommendation in all safety literature for these compounds.[4][7]
-
-
Respiratory Protection:
-
What: In the rare event of a fume hood failure or a large spill that requires cleanup, a NIOSH/MSHA-approved respirator with a particulate filter (or European Standard EN 149 equivalent) is necessary.[1][8]
-
Why: This is an emergency measure. If routine work requires a respirator, the underlying engineering controls are inadequate and must be re-evaluated.
-
Operational Plans: Step-by-Step Procedural Guidance
PPE Selection Workflow
The level of PPE required is dictated by the nature of the task. This diagram outlines the decision-making process for ensuring adequate protection.
Caption: PPE selection workflow based on engineering controls and task risk.
Protocol for Donning and Doffing PPE
-
Donning (Putting On):
-
Lab Coat: Put on and fasten completely.
-
Goggles: Position securely and comfortably on your face.
-
Gloves: Put on gloves, ensuring the cuffs go over the sleeves of your lab coat.
-
-
Doffing (Taking Off) - To Avoid Contamination:
-
Gloves: Remove first using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the second). Dispose of immediately in a designated waste container.[7]
-
Lab Coat: Unfasten and remove by rolling it down your arms, keeping the contaminated exterior folded inward.
-
Goggles: Remove last.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1][4]
-
Protocol for Disposal
-
Contaminated PPE: All used gloves, disposable lab coats, or any other contaminated items must be treated as hazardous waste. Place them in a sealed, clearly labeled waste container.
-
Chemical Waste: Unused chemical and empty containers must be disposed of through a licensed waste disposal company in accordance with all local and national regulations.[5] Do not pour waste down the drain.[4][7]
Emergency First Aid Measures
Accidents can happen despite the best precautions. Immediate and correct action is vital.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][7] Remove contaminated clothing and wash it before reuse.[4] Seek medical attention if irritation develops or persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air immediately.[1][7] If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
-
General Advice: In case of any exposure, show the Safety Data Sheet (SDS) to the attending physician.[7]
By integrating these principles and protocols into your daily workflow, you create a robust safety culture that protects not only yourself but your entire team.
References
-
12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. [Link]
-
Material Safety Data Sheet - Pyridine-N-oxide, 98%. Cole-Parmer. [Link]
-
Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. [Link]
-
PYRIDINE FOR SYNTHESIS Safety Data Sheet. (2023). Loba Chemie. [Link]
-
Standard Operating Procedure for Pyridine. Washington State University. [Link]
-
Working with Hazardous Chemicals. (2010). Organic Syntheses. [Link]
-
Pyridine SAFETY DATA SHEET. (2024). PENTA. [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. aksci.com [aksci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
